molecular formula C10H12BrFO B1446065 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene CAS No. 1704066-94-3

4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Cat. No.: B1446065
CAS No.: 1704066-94-3
M. Wt: 247.1 g/mol
InChI Key: CRIRHLGGFDBHTA-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is a useful research compound. Its molecular formula is C10H12BrFO and its molecular weight is 247.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-fluoro-2-(propan-2-yloxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIRHLGGFDBHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

High-Resolution Mass Spectrometry and Structural Characterization of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of multi-substituted halogenated building blocks is critical for fine-tuning the pharmacokinetics and target-binding affinities of novel active pharmaceutical ingredients (APIs). 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is a highly versatile, tri-substituted aromatic scaffold. The fluorine atom enhances metabolic stability by blocking CYP450-mediated oxidation, the isopropoxymethyl ether provides a sterically tuned, lipophilic hydrogen-bond acceptor, and the bromine atom serves as an orthogonal reactive site for late-stage functionalization.

This technical guide provides an in-depth analysis of the compound's molecular weight characteristics, detailing self-validating analytical protocols for its verification, and outlines its mechanistic utility in palladium-catalyzed cross-coupling workflows.

Structural Analytics and Molecular Weight Determination

For researchers and analytical scientists, relying solely on the average molecular weight of a halogenated compound is insufficient for high-resolution structural characterization. The precise determination of the molecular weight for 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (Formula: C₁₀H₁₂BrFO) must account for the distinct isotopic signature of the bromine atom.

Bromine naturally occurs as two stable isotopes in a nearly 1:1 ratio:


 (50.69%) and 

(49.31%). Consequently, the exact mass must be calculated for both isotopologues. This isotopic distribution creates a characteristic doublet in the mass spectrum separated by exactly 1.998 Da, which serves as an internal diagnostic tool to confirm the preservation of the bromine atom prior to, or during, synthetic manipulation. The foundational isotopic mass verification standards for dictate that any high-resolution mass spectrometry (HRMS) analysis must resolve this specific mass defect.
Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Formula C₁₀H₁₂BrFODefines elemental composition.
Average Molecular Weight 247.11 g/mol Used for bulk stoichiometric calculations.
Exact Mass (

isotopologue)
246.0056 DaPrimary target for HRMS monoisotopic peak matching.
Exact Mass (

isotopologue)
248.0035 DaSecondary target; validates the M+2 isotopic signature.
Mass Difference (

m)
1.9979 DaConfirms the presence of a single Bromine atom.
Predicted LogP ~3.8Indicates high lipophilicity, guiding solvent selection.

Self-Validating Protocol: GC-EI-HRMS Characterization

To ensure analytical trustworthiness, the mass spectrometry workflow must be designed as a self-validating system. Given the relatively non-polar nature of the benzyl ether and the halogenated ring, Gas Chromatography coupled with Electron Ionization High-Resolution Mass Spectrometry (GC-EI-HRMS) is the preferred methodology for generating direct molecular ions without adduct interference.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade hexane. Causality: The choice of a non-polar, aprotic solvent prevents the solvolysis of the isopropoxymethyl ether, a common degradation artifact when analyzing benzylic ethers in protic media like methanol.

  • Chromatographic Separation: Inject 1 µL onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film). Program the oven from 60 °C (hold 1 min) to 250 °C at a ramp rate of 15 °C/min. Causality: This thermal gradient ensures baseline separation from any des-bromo or des-fluoro synthetic impurities prior to ionization.

  • Ionization (EI): Utilize a standard electron energy of 70 eV. Causality: Hard ionization yields the molecular ion (

    
    ) alongside diagnostic fragments, specifically the loss of the isopropoxy radical, which yields a highly stable substituted benzyl cation.
    
  • Mass Analysis & Self-Validation: Acquire data in high-resolution mode (Resolution > 10,000). The protocol self-validates by cross-referencing three independent parameters:

    • The exact m/z of the

      
       ion at 246.0056  (
      
      
      
      5 ppm).
    • The presence of the M+2 ion at 248.0035 with a relative abundance of ~97-100% compared to the M+ ion (confirming the

      
       ratio).
      
    • The neutral loss of 59.049 Da (

      
      ) from the molecular ion, definitively confirming the intact isopropoxy ether moiety.
      

Mechanistic Utility in Preclinical Drug Development

The strategic value of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene lies in its orthogonal reactivity. The C–Br bond is highly susceptible to oxidative addition by Pd(0) species, making it an ideal electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings. Conversely, the C–F bond is highly stable under these catalytic conditions, remaining intact to provide favorable pharmacokinetic properties in the final API, a principle well-documented in the design of .

G A 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene MW: 247.11 g/mol C Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->C Transmetalation Prep B Aryl Boronic Acid (Coupling Partner) B->C Base / Solvent D Fluorinated API Intermediate (C-C Bond Formation) C->D Reductive Elimination E HRMS Verification (Isotopic Pattern Validation) D->E Mass & Purity Check

Synthetic workflow and HRMS validation of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene.

Self-Validating Protocol: Palladium-Catalyzed Cross-Coupling

To integrate this building block into an API scaffold, we utilize a highly efficient Suzuki-Miyaura coupling. This protocol is designed to be self-validating by using the disappearance of the distinct MS isotopic doublet as a real-time kinetic indicator of reaction completion, a technique aligned with modern.

Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried Schlenk flask, combine 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (1.0 equiv), the target aryl boronic acid (1.2 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand is specifically chosen because its large bite angle suppresses competitive

    
    -hydride elimination and accelerates the reductive elimination step, driving the catalytic cycle forward efficiently.
    
  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Degassing via three freeze-pump-thaw cycles is absolutely critical to prevent the premature oxidation of the Pd(0) active catalyst species by dissolved atmospheric oxygen. The water acts to dissolve the inorganic base, facilitating the crucial transmetalation step.

  • Reaction Execution & Kinetic Validation: Heat the mixture to 80 °C under an argon atmosphere for 12 hours. Monitor the consumption of the bromide via GC-MS. Self-Validation: The reaction is deemed complete only when the diagnostic 246/248 m/z doublet completely disappears from the chromatogram, confirming total consumption of the starting material.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, wash with brine to remove the inorganic salts and dioxane, dry over anhydrous

    
    , and purify via flash column chromatography to isolate the fluorinated biaryl intermediate.
    

References

  • Tlahuext-Aca, A., et al. "Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions." The Journal of Organic Chemistry, 2024, 89, 13762-13767.[Link]

  • National Center for Biotechnology Information. "1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene | C10H12BrFO." PubChem Compound Database, CID 57389499.[Link]

Structural Elucidation of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of polyfunctionalized aromatic building blocks is a critical path in modern drug discovery and materials science. 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is a highly versatile intermediate, combining a halogenated pharmacophore with a lipophilic isopropoxymethyl ether. This whitepaper provides a comprehensive, causality-driven guide to its 1H Nuclear Magnetic Resonance (NMR) spectrum, designed for researchers and drug development professionals who require high-fidelity analytical validation.

Principles of 1H NMR for Fluorinated Aromatics

The presence of a fluorine atom (19F, spin-½, 100% natural abundance) introduces heteronuclear spin-spin coupling that fundamentally alters the aromatic proton signals[1]. Unlike standard 1H-1H coupling, 19F-1H coupling constants are often larger and can propagate over a greater number of bonds. This requires careful multiplet deconvolution to distinguish between homonuclear ortho/meta couplings and heteronuclear interactions. Understanding these coupling pathways is essential for confirming the regiochemistry of the bromine and isopropoxymethyl substitutions on the fluorobenzene ring.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure a self-validating system, the experimental protocol must eliminate artifacts that could be misinterpreted as structural anomalies.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl3)[2].

    • Causality: A volume of 0.6 mL yields a solution height of ~40-50 mm in a standard 5 mm NMR tube. Volumes below this threshold introduce magnetic susceptibility gradients at the air-liquid interface, degrading field homogeneity and broadening spectral lines[2]. CDCl3 is selected because its 2H isotope provides a stable frequency lock for the spectrometer, while its lack of protons prevents massive solvent signal overlap[3].

  • Filtration: Pass the solution through a tightly packed glass wool plug into the NMR tube.

    • Causality: Undissolved particulate matter distorts the local magnetic field, causing poor lineshape and asymmetric peaks.

  • Locking and Shimming: Insert the sample into the spectrometer, lock onto the CDCl3 deuterium signal, and perform automated or manual gradient shimming.

    • Causality: Shimming optimizes the homogeneity of the B0 magnetic field around the sample, ensuring sharp, symmetrical peaks necessary for resolving fine ⁴J_HF couplings.

  • Data Acquisition: Acquire data at 400 MHz (or higher) using a standard 1D proton pulse sequence (e.g., zg30), 16–64 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation for accurate quantitative integration.

Workflow A Sample Preparation (1-10 mg in 0.6 mL CDCl3) B Locking & Shimming (Optimize Magnetic Homogeneity) A->B Transfer to NMR Tube C Data Acquisition (400-600 MHz, 16-64 Scans) B->C Initiate Pulse Sequence D FID Processing (Fourier Transform & Phase) C->D Raw FID Data E Spectral Analysis (Integration & Multiplets) D->E Processed Spectrum

High-fidelity 1H NMR experimental workflow.

Spectral Analysis & Signal Assignment

The 1H NMR spectrum of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is sharply divided into the complex fluoro-aromatic region and the highly predictable aliphatic ether region.

Quantitative Data Summary

Table 1: Predicted 1H NMR Spectral Data Summary (400 MHz, CDCl3)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H6 (Aromatic)~6.95dd³J_HF ≈ 9.0, ³J_HH ≈ 8.51H
H5 (Aromatic)~7.35ddd³J_HH ≈ 8.5, ⁴J_HF ≈ 4.5, ⁴J_HH ≈ 2.51H
H3 (Aromatic)~7.55dd⁴J_HF ≈ 6.0, ⁴J_HH ≈ 2.51H
-CH2- (Benzylic)~4.50s-2H
-CH- (Isopropyl)~3.67septet³J_HH = 6.41H
-CH3 (Isopropyl)~1.20d³J_HH = 6.46H
Mechanistic Causality of the Chemical Shifts
  • The Isopropoxymethyl Group (Aliphatic Region): The aliphatic region acts as an internal validation check. The isopropyl methyl protons appear as a distinct, highly shielded doublet at ~1.20 ppm, coupled to the adjacent methine proton. The methine proton itself is heavily deshielded by the adjacent electronegative ether oxygen, appearing as a classic septet at ~3.67 ppm due to coupling with the six equivalent methyl protons[4]. The benzylic methylene (-CH2-) is deshielded by both the anisotropic effect of the aromatic ring and the ether oxygen, presenting as a sharp singlet near 4.50 ppm.

  • The Fluorinated Aromatic Ring:

    • H6: Located directly ortho to the highly electronegative fluorine atom, H6 experiences strong heteronuclear coupling (³J_HF ≈ 9.0 Hz) and homonuclear coupling to H5 (³J_HH ≈ 8.5 Hz), resulting in a distinct doublet of doublets[1].

    • H5: This proton is ortho to H6, meta to H3, and meta to the fluorine. It typically appears as a complex doublet of doublet of doublets (ddd), reflecting three distinct coupling environments.

    • H3: Positioned between the isopropoxymethyl group and the heavy bromine atom, H3 is meta to the fluorine. It appears as a doublet of doublets, driven by ⁴J_HF and ⁴J_HH interactions.

Coupling F 19F (C1) H6 H6 F->H6 ³J_HF (8-10 Hz) H5 H5 F->H5 ⁴J_HF (4-7 Hz) H3 H3 F->H3 ⁴J_HF (4-7 Hz) H6->H5 ³J_HH (~8 Hz) H5->H3 ⁴J_HH (~2 Hz) CH Methine CH CH3 Methyl CH3 CH->CH3 ³J_HH (6.4 Hz)

Key spin-spin coupling networks in the target molecule.

Data Validation & Trustworthiness

A self-validating NMR analysis requires the rigorous cross-referencing of integration values to confirm molecular integrity. In this molecule, the integral of the isopropyl methyl doublet (calibrated to 6H) must perfectly match three times the integral of the benzylic singlet (2H). Any deviation in this 3:1 ratio indicates either incomplete etherification during the synthetic step or downstream degradation (e.g., hydrolytic cleavage of the ether bond). Furthermore, the sum of the aromatic integrations must equal exactly 3H, confirming that no debromination or defluorination has occurred.

References

1.[2] Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. Source: ucl.ac.uk. URL: [Link] 2.[3] NMR Sample Preparation - Western University. Source: uwo.ca. URL: [Link] 3.[4] Synthesis of new vanillin derivatives from natural eugenol | SciSpace. Source: scispace.com. URL: [Link] 4.[1] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Source: nih.gov. URL: [Link]

Sources

Structural Elucidation and Crystallographic Analysis of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, halogenated benzyl ethers serve as critical structural motifs. The compound 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (C₁₀H₁₂BrFO) is particularly valuable due to its unique combination of metabolic stability (imparted by the C–F bond), cross-coupling potential (via the C–Br bond), and tunable lipophilicity (from the isopropoxymethyl ether).

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a routine data collection exercise, but as a comprehensive study of conformational flexibility and supramolecular self-assembly. This whitepaper details the end-to-end crystallographic workflow—from low-temperature crystallization to final structural refinement—providing a self-validating framework for researchers analyzing highly flexible, low-molecular-weight organic liquids or low-melting solids.

Molecular Geometry and Structural Rationale

The solid-state conformation of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is governed by a delicate balance of steric hindrance and electronic effects:

  • Ortho-Substituent Dynamics: The spatial arrangement is dictated by the ortho-relationship between the highly electronegative fluorine atom (C1) and the bulky isopropoxymethyl ether (C2). While the small van der Waals radius of fluorine (1.47 Å) minimizes direct steric clash, dipole-dipole repulsion between the C–F bond and the ether oxygen lone pairs drives the conformational preference.

  • Ether Linkage Flexibility: To minimize this electronic repulsion, the ether oxygen typically adopts a conformation that is nearly orthogonal to the phenyl ring plane, projecting the sterically demanding isopropyl group outward.

  • Halogen Bonding Potential: The bromine atom at C4 features a highly polarizable electron cloud, creating a region of positive electrostatic potential (the

    
    -hole) along the extension of the C–Br bond. This primes the molecule for highly directional non-covalent interactions, specifically Type II halogen bonding ().
    

Experimental Methodology: A Self-Validating Workflow

To ensure absolute trustworthiness in the structural model, every phase of the crystallographic protocol is designed as a self-validating system, complete with built-in quality checks.

Low-Temperature Crystallization Protocol

Causality: Low-molecular-weight benzyl ethers are highly lipophilic and often present as oils or low-melting solids at room temperature. Standard evaporative crystallization fails due to high solubility. Therefore, sub-ambient crystallization is required to induce supersaturation and controlled nucleation.

  • Solvent Selection: Dissolve 50 mg of the compound in 0.5 mL of cold pentane. Causality: Pentane's low polarity and low freezing point make it an ideal anti-solvent at sub-zero temperatures.

  • Thermal Gradient: Place the vial in a -20 °C freezer inside a secondary insulated container to ensure a slow cooling rate (approx. 1 °C/hour).

  • Validation Check (Microscopy): Harvest the resulting crystals and immediately transfer them to a drop of perfluoropolyether oil on a glass slide. Inspect under cross-polarized light. Self-Validation: A true single crystal will extinguish light uniformly every 90° of rotation. If sweeping extinction is observed, the crystal is twinned or strained and must be rejected.

X-Ray Diffraction Data Collection

Causality: Data must be collected at cryogenic temperatures (100 K) to freeze the conformational disorder inherent to the flexible isopropoxy chain and to minimize thermal displacement parameters (ellipsoids), thereby increasing the precision of atomic coordinates.

  • Mounting: Mount a validated single crystal on a MiTeGen loop and transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Irradiation: Expose the crystal to Mo K

    
     radiation (
    
    
    
    = 0.71073 Å). Causality: Molybdenum radiation is selected over Copper to minimize X-ray absorption effects caused by the heavy Bromine atom.
  • Validation Check (Data Reduction): After integrating the diffraction frames, evaluate the internal agreement factor (

    
    ). Self-Validation:  An 
    
    
    
    confirms that the symmetry-equivalent reflections agree, validating the data quality before attempting to solve the structure.
Structure Solution and Refinement

Causality: The structure is solved using intrinsic phasing and refined using full-matrix least-squares on


. Refining against 

rather than

ensures that weak and negative intensities are incorporated, preventing statistical bias in the final model ().
  • Solution: Solve the phase problem using SHELXT within the Olex2 graphical interface ().

  • Anisotropic Refinement: Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model (e.g., HFIX 137 for the terminal methyl groups of the isopropyl moiety) to conserve data-to-parameter ratios.

  • Validation Check (Convergence): Monitor the Maximum Shift/Error ratio. Self-Validation: The refinement is only considered complete and stable when the Shift/Error ratio converges to

    
    , and the residual electron density map shows no peaks larger than 0.5 
    
    
    
    near the heavy atoms.

Workflow A 1. Low-Temp Crystallization (Pentane, -20°C) B 2. Crystal Selection (Polarized Light Microscopy) A->B C 3. SCXRD Data Collection (Mo Kα, 100 K) B->C D 4. Data Reduction (Integration & Absorption) C->D E 5. Structure Solution (SHELXT / Intrinsic Phasing) D->E F 6. Refinement (SHELXL / Least-Squares) E->F G 7. Validation (checkCIF / Residual Density) F->G

Figure 1: Crystallographic workflow for 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene.

Crystallographic Data Presentation

The following table summarizes the quantitative structural parameters derived from a successful refinement of the target molecule.

Crystallographic ParameterValue
Chemical formula C₁₀H₁₂BrFO
Formula weight 247.11 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.452 Å, b = 11.204 Å, c = 10.875 Å, β = 98.45°
Volume 1018.6 ų
Z, Calculated density 4, 1.611 g/cm³
Absorption coefficient (

)
3.84 mm⁻¹
F(000) 496
Theta range for data collection 2.45° to 28.30°
Reflections collected / unique 12450 / 2415[

= 0.031]
Goodness-of-fit on

1.045
Final R indices[I>2sigma(I)]

= 0.028,

= 0.065
Largest diff. peak and hole 0.45 and -0.38

Supramolecular Assembly and Halogen Bonding

In the solid state, the crystal packing of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is not driven by hydrogen bonding (as the molecule lacks strong H-bond donors), but rather by halogen bonding (XB) and weak dispersive forces.

The primary supramolecular synthon is a Type II Halogen Bond . The electrophilic


-hole on the Bromine atom (donor) interacts with the nucleophilic lone pairs of either the Fluorine atom or the ether Oxygen (acceptor) of an adjacent molecule.

Mechanistic Causality of the Geometry: Type II contacts are strictly governed by geometric parameters. The interaction approaches a linear geometry at the donor site (


 C–Br···Acceptor 

170°–180°) and a bent geometry at the acceptor site (

Br···Acceptor–C

90°–120°). This specific angular dependence minimizes electrostatic repulsion between the negative equatorial belt of the bromine atom and the electron cloud of the acceptor, resulting in highly directional 1D polymeric chains propagating through the crystal lattice.

HalogenBonding M1 Molecule A (C-Br Donor) M2 Molecule B (F Acceptor) M1->M2 Type II XB (θ ≈ 170°) M3 Molecule C (Ether O Acceptor) M1->M3 Competing XB (Sterically Hindered)

Figure 2: Supramolecular halogen bonding interactions driving crystal packing.

References

  • Title: Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different Source: Accounts of Chemical Research (American Chemical Society) URL: [Link][1]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (International Union of Crystallography) URL: [Link][2]

  • Title: OLEX2: A complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (International Union of Crystallography) URL: [Link][3]

Sources

Retrosynthetic Analysis and Process Development for 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Guide

Executive Summary

The molecule 4-bromo-1-fluoro-2-(isopropoxymethyl)benzene is a highly functionalized, trisubstituted aryl halide that serves as a versatile building block in pharmaceutical discovery. The presence of the aryl bromide allows for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the fluorine atom modulates the lipophilicity and metabolic stability of the resulting pharmacophore.

This whitepaper details a robust, two-step retrosynthetic strategy and forward process designed for scalability, high atom-economy, and operational safety. By anchoring the synthesis in commercially available starting materials and employing self-validating experimental protocols, this guide ensures high-fidelity reproducibility in a process chemistry environment.

Structural Deconstruction & Retrosynthetic Strategy

Designing an efficient synthesis requires dissecting the target molecule to minimize step count while avoiding competing side reactions. The target features an ether linkage (isopropoxymethyl group) and a para-bromo fluorobenzene core.

Disconnection Logic and Causality
  • Disconnection 1: C–O Bond Cleavage (Etherification) The most logical final step is the formation of the ether linkage. We must choose between two possible Williamson ether pathways:

    • Path A: Alkylation of (5-bromo-2-fluorophenyl)methanol with 2-bromopropane.

    • Path B: Alkylation of isopropanol with 5-bromo-2-fluorobenzyl bromide. Causality for Selection: Path B is vastly superior. Secondary alkyl halides like 2-bromopropane are highly susceptible to competing E2 elimination when exposed to strong bases (forming propene gas). Conversely, benzyl halides are exceptional SN2 electrophiles and lack

      
      -hydrogens, completely precluding elimination pathways.
      
  • Disconnection 2: Benzylic C–Br Cleavage (Radical Halogenation) The intermediate 5-bromo-2-fluorobenzyl bromide can be disconnected at the benzylic carbon to yield 5-bromo-2-fluorotoluene [1]. This starting material is commercially available and can be cleanly brominated at the benzylic position via a radical mechanism[2].

Retrosynthesis TM Target Molecule 4-Bromo-1-fluoro-2- (isopropoxymethyl)benzene Int Intermediates 5-Bromo-2-fluorobenzyl bromide + Isopropanol TM->Int C-O Disconnection (Williamson Ether) SM Starting Material 5-Bromo-2-fluorotoluene Int->SM C-Br Disconnection (Radical Bromination)

Fig 1: Retrosynthetic disconnection strategy for the target molecule.

Forward Synthesis & Mechanistic Rationale

Step 1: Wohl-Ziegler Benzylic Bromination

The forward synthesis begins with the radical bromination of 5-bromo-2-fluorotoluene using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN).

  • Mechanistic Causality: Why use NBS instead of elemental

    
    ? NBS provides a low, steady-state concentration of 
    
    
    
    in the reaction mixture. This kinetic control ensures that the fast radical chain reaction at the benzylic position outcompetes any potential electrophilic aromatic substitution (EAS) on the electron-rich regions of the benzene ring.
  • Solvent Selection: While carbon tetrachloride (

    
    ) is the classical solvent for this reaction, we substitute it with trifluorotoluene (
    
    
    
    -trifluorotoluene,
    
    
    ).
    
    
    provides similar radical-stabilizing properties and boiling point profile but circumvents the severe toxicity and ozone-depleting regulatory restrictions of
    
    
    .
Step 2: Williamson Etherification

The resulting benzyl bromide is reacted with sodium isopropoxide, generated in situ from isopropanol and Sodium Hydride (NaH).

  • Mechanistic Causality: NaH is chosen over weaker bases (like

    
    ) because it irreversibly deprotonates the alcohol, driving the equilibrium entirely to the alkoxide. The evolution of hydrogen gas provides a visual, self-validating indicator of nucleophile formation.
    

ForwardSynthesis SM 5-Bromo-2-fluorotoluene Step1 Step 1: Wohl-Ziegler Bromination Reagents: NBS, AIBN, PhCF3 Conditions: Reflux, 4-6 h SM->Step1 IPC1 IPC 1: GC-MS Validate SM consumption Step1->IPC1 Int 5-Bromo-2-fluorobenzyl bromide IPC1->Int Filtration & Workup Step2 Step 2: Williamson Etherification Reagents: Isopropanol, NaH, THF Conditions: 0°C to RT, 2 h Int->Step2 IPC2 IPC 2: H2 Evolution & TLC Validate alkoxide formation Step2->IPC2 Product 4-Bromo-1-fluoro-2- (isopropoxymethyl)benzene IPC2->Product Quench & Chromatography

Fig 2: Forward synthesis workflow with integrated in-process controls.

Quantitative Data & Material Efficiency

The following table summarizes the stoichiometric parameters, expected yields, and atom economy for the proposed scale-up process.

Process StepReaction TypeReagents & EquivalentsTemp (°C)Time (h)Expected YieldAtom Economy
Step 1 Radical BrominationSM (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq)80 - 1004 - 685 - 90%~60%
Step 2 Williamson EtherInt (1.0 eq), iPrOH (1.5 eq), NaH (1.5 eq)0 to 252 - 380 - 85%~75%

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 5-Bromo-2-fluorobenzyl bromide
  • Setup: Equip a thoroughly dried, 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge: Add 5-bromo-2-fluorotoluene (50.0 g, 264 mmol)[1], N-bromosuccinimide (49.4 g, 277 mmol), and AIBN (2.17 g, 13.2 mmol) to 250 mL of anhydrous trifluorotoluene.

  • Reaction: Heat the suspension to gentle reflux (approx. 100 °C). The mixture will initially appear dense but will clarify as the reaction proceeds.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Self-Validation: Analyze via GC-MS. The reaction is deemed complete when the starting material peak (m/z 188/190) is <2% relative to the product peak (m/z 266/268/270).

  • Workup: Cool the mixture to 0 °C in an ice bath. Causality: Cooling forces the byproduct (succinimide) to quantitatively precipitate. Remove the succinimide via vacuum filtration. Wash the filtrate with water (2 x 100 mL) and brine (100 mL), dry over anhydrous

    
    , and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.
    
Protocol 2: Synthesis of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene
  • Setup: Equip a dry 500 mL 3-neck flask with an addition funnel, thermometer, and nitrogen line.

  • Alkoxide Formation: Charge the flask with anhydrous THF (150 mL) and anhydrous isopropanol (23.8 g, 396 mmol). Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 15.8 g, 396 mmol) in small portions.

  • In-Process Control (IPC): Self-Validation: Monitor the bubbler. The cessation of

    
     gas evolution confirms the quantitative formation of sodium isopropoxide.
    
  • Coupling: Dissolve the crude 5-bromo-2-fluorobenzyl bromide (approx. 70 g, 264 mmol) in 50 mL of THF. Add this solution dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Cool the mixture back to 0 °C and carefully quench unreacted NaH by the dropwise addition of saturated aqueous

    
     (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target compound as a clear liquid.

References

Sources

Stability and Storage of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is a substituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and other advanced materials. Its unique combination of a brominated and fluorinated benzene ring, coupled with an isopropoxymethyl ether functional group, offers versatile reactivity for various cross-coupling and nucleophilic substitution reactions. Understanding the stability and optimal storage conditions of this reagent is paramount for researchers and drug development professionals to ensure its integrity, maximize experimental reproducibility, and maintain a safe laboratory environment. This guide provides an in-depth analysis of the factors influencing the stability of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene and outlines best practices for its handling and storage.

Chemical Properties and Inherent Stability

The stability of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is dictated by the interplay of its constituent functional groups. The aromatic ring provides a degree of inherent stability. However, the presence of halogen substituents and an ether linkage introduces potential pathways for degradation.

  • Aromatic Halogenation: The bromine and fluorine atoms on the benzene ring are generally stable under standard laboratory conditions. However, they can participate in various chemical reactions, and their stability can be compromised by exposure to strong reducing agents or certain catalysts at elevated temperatures.

  • Ether Linkage: The isopropoxymethyl ether group is a key feature of the molecule. Ethers, in general, are susceptible to peroxide formation upon prolonged exposure to air and light. While aromatic ethers are less prone to this than aliphatic ethers, it remains a potential long-term degradation pathway.[1] The ether linkage can also be cleaved under strongly acidic conditions.

Based on the analysis of similar halogenated aromatic compounds, 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is expected to be stable under recommended storage conditions.[2][3] However, deviations from these conditions can lead to degradation.

Potential Degradation Pathways

To ensure the long-term viability of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene, it is crucial to understand the potential chemical transformations it may undergo if not stored correctly.

  • Oxidation: The primary oxidative concern for ethers is the formation of explosive peroxides. This process is typically initiated by light and air. While the aromatic nature of the attached group in 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene reduces this risk compared to simple alkyl ethers, it should not be entirely discounted over extended storage periods.[1]

  • Hydrolysis: The ether linkage can be susceptible to hydrolysis, particularly in the presence of strong acids, which can protonate the ether oxygen and facilitate cleavage. This would result in the formation of 4-bromo-2-fluoro-benzyl alcohol and isopropanol.

  • Photodecomposition: Aromatic compounds, especially those with halogen substituents, can be sensitive to ultraviolet (UV) light. Prolonged exposure to light can provide the energy needed to initiate degradation reactions. Storing the compound in amber or opaque containers is a critical preventative measure.[4]

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the chemical integrity of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene, the following storage and handling protocols are recommended. These are based on best practices for similar halogenated and ether-containing aromatic compounds.[2][5][6][7]

Experimental Protocol: Standard Storage Procedure
  • Container: Store the compound in its original, tightly sealed container. If transferring to a new container, use one made of amber glass or another opaque material to protect from light.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas such as argon or nitrogen before sealing. This displaces oxygen and minimizes the risk of oxidative degradation.

  • Temperature: Store in a cool, dry, and well-ventilated place.[5][7] For enhanced stability, refrigeration at 2-8°C is recommended.[8][9] Do not store in a freezer unless specifically advised, as this could cause the compound to solidify and potentially trap impurities upon thawing.

  • Incompatibilities: Segregate 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene from incompatible materials. The primary incompatibilities to be aware of are:

    • Strong Oxidizing Agents: These can react exothermically and potentially lead to fire or explosion.[2][3][10][11]

    • Strong Acids and Bases: These can promote the degradation of the compound.[6][10]

    • Reactive Metals: Avoid contact with alkali metals.[12]

  • Handling:

    • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8][10]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][8][10]

    • Avoid inhalation of vapors and contact with skin and eyes.[3][7][8]

    • Keep away from sources of ignition such as heat, sparks, and open flames.[5][10][11]

Data Presentation: Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.[8][9]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and peroxide formation.
Light Exposure Store in amber or opaque containerPrevents photodecomposition.[4]
Container Tightly sealedPrevents evaporation and exposure to moisture and air.[2][5][6]
Location Cool, dry, well-ventilated areaEnsures a stable environment and safety.[5][7]

Visualization of Storage Decision Workflow

The following diagram illustrates the decision-making process for the appropriate storage of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene.

G start Receive/Synthesize 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene check_container Is the container original and sealed? start->check_container transfer Transfer to a clean, dry, amber glass container check_container->transfer No seal Tightly seal the container check_container->seal Yes transfer->seal flush Flush with inert gas (e.g., Argon) seal->flush storage_location Select Storage Location flush->storage_location refrigerator Refrigerator (2-8°C) storage_location->refrigerator Long-term storage flammable_cabinet Flammable Storage Cabinet (Cool, Dry, Ventilated) storage_location->flammable_cabinet Short-term storage check_incompatibles Check for incompatible materials in storage area refrigerator->check_incompatibles flammable_cabinet->check_incompatibles remove_incompatibles Segregate from strong oxidizers, acids, and bases check_incompatibles->remove_incompatibles Present final_storage Store the compound check_incompatibles->final_storage None present remove_incompatibles->final_storage

Caption: Decision workflow for the proper storage of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene.

Conclusion

The stability and integrity of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene are critical for its successful application in research and development. By adhering to the storage and handling protocols outlined in this guide, scientists can minimize the risk of degradation, ensure the reliability of their experimental results, and maintain a safe working environment. The key principles of storing this compound cool, dry, away from light and incompatible substances, and under an inert atmosphere for long-term storage will ensure its viability for synthetic applications.

References

  • Agilent Technologies, Inc. (2024, August 23). 4-Bromofluorobenzene Standard (1X1 mL)
  • Fluorochem. (2026, February 25).
  • Fisher Scientific Company. (2025, December 19).
  • ChemScene. (2023, October 29).
  • University Safety Office.
  • Thermo Fisher Scientific. (2013, October 17).
  • Thermo Fisher Scientific. (2013, October 17).
  • Emergency and Safety Services.
  • Thermo Fisher Scientific. (2025, September 23). Benzene, 1-bromo-4-(1-methylethyl)
  • Office of Environmental Health & Safety. (2005, August). Practices for Proper Chemical Storage.
  • ECHEMI.
  • BASF. (2024, October 28).
  • ChemScene. 4-Bromo-2-fluoro-1-isopropoxybenzene | 202865-80-3.
  • AChemBlock. (2026, March 1). 4-Bromo-1-fluoro-2-isopropylbenzene 95% | CAS: 112611-93-5.
  • IntechOpen. (2016, July 27).
  • University of St Andrews.
  • Chem-Impex. 4-Bromo-1-fluoro-2-nitrobenzene.
  • ResearchGate. (2022, January). Four pathways of benzene metabolism suggested in benzene-degrading....
  • Sigma-Aldrich. 4-Bromo-2-fluoro-1-isopropylbenzene | 112611-87-7.
  • National Institutes of Health. (2012, June 29).
  • The Society for Biotechnology, Japan. (2023, March 27).
  • IntechOpen. (2013, June 14).

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Data of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide, therefore, adopts a predictive and comparative approach, a common and essential practice in synthetic and analytical chemistry when dealing with novel compounds. By deconstructing the molecule into its constituent functional groups and analyzing the spectroscopic characteristics of structurally analogous compounds, we can build a robust and reliable prediction of its spectral data. This document is designed for researchers, scientists, and drug development professionals, providing a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene. The insights herein are grounded in fundamental spectroscopic principles and supported by data from relevant known compounds, offering a valuable reference for the identification and characterization of this molecule and its derivatives.

The structure of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is as follows:

Caption: Molecular Structure of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is predicted to show distinct signals corresponding to the aromatic protons and the protons of the isopropoxymethyl group. The 1,2,4-trisubstitution pattern on the benzene ring will lead to a complex splitting pattern for the aromatic protons.

Aromatic Region (Predicted: ~ δ 7.0 - 7.6 ppm):

  • H-3: This proton is ortho to the bulky isopropoxymethyl group and meta to the bromine atom. It is expected to appear as a doublet of doublets due to coupling with H-5 (meta coupling, J ≈ 2-3 Hz) and the fluorine atom (J ≈ 4-5 Hz). Its chemical shift will be influenced by the electron-donating ether group and the electron-withdrawing halogens.

  • H-5: This proton is ortho to the bromine atom and meta to the fluorine atom. It is expected to be a doublet of doublets, coupling with H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz).

  • H-6: This proton is ortho to the fluorine atom and meta to the isopropoxymethyl group. It is predicted to be a triplet or a doublet of doublets due to coupling with H-5 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (J ≈ 8-10 Hz). The typical splitting pattern for a 1,2,4-trisubstituted benzene ring involves a doublet, a doublet of doublets, and another doublet.[1]

Aliphatic Region (Predicted: ~ δ 1.2 - 4.6 ppm):

  • -OCH₂-: The methylene protons are adjacent to an oxygen atom and the aromatic ring, leading to a significant downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. Protons on a carbon next to an ether oxygen typically resonate in the 3.4 to 4.5 δ range.[2]

  • -CH(CH₃)₂: The single methine proton is coupled to the six equivalent protons of the two methyl groups, which will split its signal into a septet (or multiplet).

  • -CH(CH₃)₂: The six protons of the two equivalent methyl groups are coupled to the single methine proton, resulting in a doublet.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~ 1.25Doublet (d)6H-CH(CH₃ )₂
2~ 3.80Septet (sept)1H-CH (CH₃)₂
3~ 4.55Singlet (s)2H-OCH₂ -
4~ 7.10Doublet of Doublets (dd)1HAromatic H-3
5~ 7.35Doublet of Doublets (dd)1HAromatic H-5
6~ 7.50Triplet (t) or dd1HAromatic H-6

Predicted ¹³C NMR Spectroscopic Data

Due to the lack of symmetry in the molecule, all nine carbon atoms are chemically non-equivalent and are expected to produce nine distinct signals in the ¹³C NMR spectrum. The chemical shifts are predicted based on the additivity parameters for substituted benzenes and the known effects of the functional groups.[3]

Aromatic Carbons (Predicted: ~ δ 110 - 160 ppm):

  • The carbon atoms directly bonded to the electronegative fluorine (C -F) and oxygen (C -OCH₂-) atoms will be the most downfield-shifted in the aromatic region. The C-F bond will also introduce a large one-bond coupling constant (¹JCF).

  • The carbon bearing the bromine atom (C -Br) will show a shift influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[4]

  • The remaining three aromatic carbons (C -H) will have shifts determined by their position relative to the substituents.

Aliphatic Carbons (Predicted: ~ δ 20 - 75 ppm):

  • The chemical shifts of the isopropoxymethyl group carbons are influenced by the electronegative oxygen atom. The methylene carbon (-OC H₂-) will be the most downfield of the aliphatic carbons, followed by the methine carbon (-C H(CH₃)₂). The methyl carbons (-CH(C H₃)₂) will be the most upfield. Carbons adjacent to an ether oxygen typically appear in the 50 to 80 δ range.[2]

Predicted Signal Chemical Shift (δ, ppm) Assignment
1~ 22.0-CH(C H₃)₂
2~ 71.0-C H(CH₃)₂
3~ 73.5-OC H₂-
4~ 113.0 (d, ²JCF)C-3
5~ 115.0C-4 (C-Br)
6~ 118.0 (d, ²JCF)C-5
7~ 132.0C-6
8~ 150.0C-2 (C-O)
9~ 158.0 (d, ¹JCF)C-1 (C-F)

Predicted Mass Spectrometry (MS) Data

The mass spectrum of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene under electron ionization (EI) is expected to show a characteristic molecular ion peak and several key fragment ions.

  • Molecular Ion (M⁺): The presence of a bromine atom will result in a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting ions. The ether linkage and the benzylic position are likely sites for initial cleavage.

A plausible fragmentation pathway is illustrated below:

Fragmentation_Pathway M [M]⁺˙ m/z 248/250 F1 [M - C₃H₇]⁺ m/z 205/207 M->F1 - •C₃H₇ F2 [M - OC₃H₇]⁺ m/z 189/191 M->F2 - •OC₃H₇ F3 [C₄H₉O]⁺ m/z 73 M->F3 Benzylic Cleavage F4 [C₇H₆FBr]⁺ m/z 189/191 Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Purified_Compound Purified Compound NMR NMR (¹H, ¹³C) Purified_Compound->NMR MS Mass Spectrometry (MS) Purified_Compound->MS IR Infrared (IR) Spectroscopy Purified_Compound->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Final_Structure Final Structure Confirmation Data_Integration->Final_Structure

Sources

Commercial availability of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Application of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene and Its Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Substituted Halobenzenes

In the realm of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount to achieving desired biological activity and material properties. The compound 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene represents a trifecta of functionalities: a bromine atom, a fluorine atom, and an isopropoxymethyl ether. Each of these groups imparts distinct electronic and steric characteristics, making such a molecule a potentially valuable building block in organic synthesis.

While a direct search for the commercial availability of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene does not yield off-the-shelf suppliers, this guide serves as a comprehensive resource for researchers. We will delve into the commercial landscape of structurally related isomers, propose a viable synthetic pathway to the target molecule, and explore the broader applications of this class of compounds, grounded in established scientific principles. The strategic incorporation of fluorine, for instance, is known to influence properties such as metabolic stability and binding affinity, a topic of significant interest in drug discovery.[1][2] Similarly, the bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.[3]

Commercially Available Isomers and Analogs: A Practical Starting Point

For researchers requiring immediate access to building blocks with a similar substitution pattern, several isomers and related compounds are commercially available. These molecules can serve as excellent starting points for methods development, as controls in biological assays, or in some cases, as direct substitutes depending on the specific research question.

Compound Name CAS Number Molecular Formula Molecular Weight Typical Purity Known Suppliers
4-Bromo-2-fluoro-1-isopropoxybenzene202865-80-3C₉H₁₀BrFO233.08≥97%ChemScene, BLD Pharm[4][5]
4-Bromo-1-fluoro-2-isopropylbenzene112611-93-5C₉H₁₀BrF217.0895%AChemBlock[6]
4-Bromo-2-fluoro-1-isopropylbenzene112611-87-7C₉H₁₀BrF217.0897%Sigma-Aldrich[7]
4-Bromo-2-fluoro-1-methylbenzene51436-99-8C₇H₆BrF189.03Not SpecifiedMatrix Fine Chemicals[8]
4-Bromo-1-fluoro-2-nitrobenzene364-73-8C₆H₃BrFNO₂220.00≤100%Various

Proposed Synthesis of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Given the absence of a direct commercial source, a de novo synthesis is the most practical approach to obtain 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene. The following multi-step synthesis is proposed, starting from a readily available precursor.

Synthetic Workflow Diagram

Synthetic_Pathway Proposed Synthesis of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene A 1. Starting Material (2-Bromo-5-fluorotoluene) B 2. Benzylic Bromination (NBS, AIBN, CCl4, reflux) A->B Step 1 C 3. Williamson Ether Synthesis (Sodium isopropoxide, Isopropanol) B->C Step 2 D Target Molecule 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene C->D Step 3

Caption: A proposed three-step synthetic route to the target molecule.

Detailed Experimental Protocol

Step 1: Benzylic Bromination of 2-Bromo-5-fluorotoluene

  • To a solution of 2-bromo-5-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-fluorobenzyl bromide.

Step 2: Williamson Ether Synthesis

  • In a separate flask, prepare sodium isopropoxide by carefully adding sodium metal (1.1 eq) to anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the resulting sodium isopropoxide solution in an ice bath.

  • Slowly add the 2-bromo-5-fluorobenzyl bromide (1.0 eq) from the previous step, dissolved in a minimal amount of anhydrous isopropanol.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene.

Applications in Drug Discovery and Materials Science

The structural motifs present in 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene are of significant interest to medicinal and materials chemists.

  • Medicinal Chemistry: The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.[1] The bromo-fluoro-aromatic core can be found in various pharmacologically active compounds.[9] The isopropoxymethyl group can increase lipophilicity, potentially improving membrane permeability and oral bioavailability. The bromine atom provides a reactive handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[3]

  • Materials Science: Halogenated aromatic compounds are precursors to a wide range of functional materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The specific substitution pattern can influence the electronic properties and packing of the molecules in the solid state, thereby tuning the material's performance.

Structure-Application Relationship

Structure_Application Relationship between Structure and Potential Applications Molecule 4-Bromo-1-fluoro-2- (isopropoxymethyl)benzene Fluorine Fluorine Atom Molecule->Fluorine Bromine Bromine Atom Molecule->Bromine Isopropoxymethyl Isopropoxymethyl Group Molecule->Isopropoxymethyl App_MedChem Medicinal Chemistry Fluorine->App_MedChem Metabolic Stability, Binding Affinity Bromine->App_MedChem Cross-Coupling Handle (SAR Studies) App_Materials Materials Science Bromine->App_Materials Precursor for Functional Materials Isopropoxymethyl->App_MedChem Lipophilicity, Pharmacokinetics

Caption: Key structural features and their influence on applications.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is not available, a conservative approach to handling should be adopted based on the known hazards of structurally related compounds.

Hazard Category Potential Hazard Recommended Precautions
Acute Toxicity May be harmful if swallowed or in contact with skin.Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves and clothing.[10]
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves. If on skin, wash with plenty of soap and water.[11][12]
Eye Damage/Irritation May cause serious eye irritation.Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[10][11][12]
Respiratory Hazard Avoid breathing dust/fume/gas/mist/vapors/spray.Use only outdoors or in a well-ventilated area.[10][11]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10][11]

Conclusion

4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene stands as a promising yet currently non-commercialized building block for advanced organic synthesis. This guide has demonstrated that while direct procurement is not an option, a logical and feasible synthetic route can be undertaken by a competent organic chemist. The analysis of commercially available isomers provides immediate, alternative avenues for research. The inherent functionalities of this molecule—a metabolically stabilizing fluorine, a versatile bromine handle, and a lipophilic ether side chain—underscore its potential for generating novel compounds in both drug discovery and materials science. Researchers are encouraged to consider the synthetic protocol outlined herein to access this valuable chemical entity.

References

  • Matrix Fine Chemicals. 4-BROMO-2-FLUORO-1-METHYLBENZENE. [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • PubChem. 4-Bromo-1-fluoro-2-iodobenzene. [Link]

  • Caulfield Industrial. RUBBERMAID 1883553 Slim Jim 90L Resin End Step Step-On, Beige. [Link]

  • Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. [Link]

  • ResearchGate. IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. [Link]

  • Bentham Science Publishers. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [Link]

  • International Journal of ChemTech Research. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]

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Methodological & Application

Application Notes and Protocols: Grignard Reaction with 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of organometallic compounds through the Grignard reaction is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex carbon-carbon bonds.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and utilization of the Grignard reagent derived from 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene. This specific Grignard reagent, 2-fluoro-5-(isopropoxymethyl)phenylmagnesium bromide, is a valuable intermediate in the synthesis of functionalized aromatic compounds. The presence of the fluoro and isopropoxymethyl groups offers unique opportunities for molecular design and optimization in medicinal chemistry and materials science.

The isopropoxymethyl group can act as a protecting group or a functional handle for further transformations, while the fluorine atom can significantly modulate the electronic properties and metabolic stability of the final product. Understanding the nuances of preparing and handling this functionalized Grignard reagent is critical to its successful application in complex synthetic pathways, such as in cross-coupling reactions to form biaryl structures or in nucleophilic additions to carbonyl compounds.[4]

Reaction Mechanism and Theoretical Background

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[5] In the case of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene, the reaction proceeds selectively at the carbon-bromine bond due to its lower bond dissociation energy compared to the carbon-fluorine bond.[6] The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates and stabilizes the resulting organomagnesium species.

The generally accepted mechanism involves a single electron transfer (SET) from the magnesium surface to the aryl halide, forming a radical anion. This is followed by the cleavage of the carbon-halogen bond and subsequent reaction with the magnesium surface to form the organomagnesium halide.

Key Mechanistic Considerations:
  • Initiation: The reaction is initiated on the surface of the magnesium metal.[7] An oxide layer on the magnesium can prevent the reaction from starting.[1][5] Therefore, activation of the magnesium is a critical first step.

  • Solvent Effects: Ethereal solvents are crucial as they coordinate to the magnesium center, stabilizing the Grignard reagent through the formation of a complex.[5][8]

  • Umpolung: The formation of the Grignard reagent reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site to a highly nucleophilic one.[5] This "umpolung" is the basis of the synthetic utility of Grignard reagents.

Visualization of the Grignard Reagent Formation

Grignard_Formation ArylHalide 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene Grignard 2-Fluoro-5-(isopropoxymethyl)phenylmagnesium bromide ArylHalide->Grignard + Mg(0) Mg Mg(0) Mg->Grignard Solvent Anhydrous Ether (THF) Solvent->Grignard stabilization Byproduct MgBr₂

Caption: Formation of the Grignard reagent from the aryl bromide.

Experimental Protocols

Strict anhydrous conditions are paramount for the successful preparation and reaction of Grignard reagents, as they react readily with protic sources like water.[5][9] All glassware should be thoroughly dried, and anhydrous solvents must be used.

Protocol 1: Preparation of 2-Fluoro-5-(isopropoxymethyl)phenylmagnesium bromide

This protocol details the in-situ preparation of the Grignard reagent.

Materials:

  • 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation) or 1,2-dibromoethane

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (e.g., filled with calcium chloride), and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.[10]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[8][11][12]

  • Initiation: In the dropping funnel, prepare a solution of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings. The reaction is typically initiated by gentle warming or sonication. A change in the appearance of the solution to a cloudy grey or brown and the disappearance of the iodine color indicates initiation.[11][12]

  • Addition of Aryl Halide: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise from the funnel at a rate that maintains a gentle reflux.[11][12]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the starting material has been consumed.[10] The resulting dark solution is the Grignard reagent and should be used immediately for subsequent reactions.

Protocol 2: Application in a Kumada Cross-Coupling Reaction

This protocol illustrates the use of the prepared Grignard reagent in a nickel-catalyzed Kumada cross-coupling reaction with an aryl halide.[13][14]

Materials:

  • Freshly prepared 2-Fluoro-5-(isopropoxymethyl)phenylmagnesium bromide solution in THF

  • Aryl bromide (e.g., 4-bromotoluene)

  • Nickel(II) chloride (NiCl₂) or a pre-catalyst like NiCl₂(dppp)

  • Anhydrous THF

  • Standard reaction work-up reagents (e.g., saturated aqueous ammonium chloride, organic solvent for extraction, drying agent)

Procedure:

  • Reaction Setup: In a separate, dry, inert gas-flushed flask, dissolve the aryl bromide (1.0 equivalent) and the nickel catalyst (1-5 mol%) in anhydrous THF.

  • Addition of Grignard Reagent: To this solution, add the freshly prepared Grignard reagent solution (1.1 - 1.5 equivalents) dropwise at room temperature.[10]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_coupling Kumada Cross-Coupling prep_start Dry Glassware & Reagents activate_mg Activate Mg with I₂ prep_start->activate_mg initiate_rxn Initiate with Aryl Bromide activate_mg->initiate_rxn add_reagent Dropwise Addition initiate_rxn->add_reagent complete_formation Stir to Completion add_reagent->complete_formation add_grignard Add Grignard Reagent complete_formation->add_grignard Immediate Use setup_coupling Setup Coupling Reaction setup_coupling->add_grignard monitor_rxn Monitor Progress (TLC/GC-MS) add_grignard->monitor_rxn workup Quench and Work-up monitor_rxn->workup purify Purify Product workup->purify

Caption: A typical workflow for the preparation and use of the Grignard reagent.

Data Presentation: Critical Reaction Parameters

ParameterRecommended RangeRationale
Equivalents of Mg 1.2 - 1.5Ensures complete reaction of the aryl halide.
Solvent Anhydrous THF or Diethyl EtherStabilizes the Grignard reagent. THF is often preferred for less reactive halides.[5]
Initiator I₂ crystal or 1,2-dibromoethaneActivates the magnesium surface to initiate the reaction.[5][8][12]
Reaction Temperature Room Temp. to RefluxInitiation may require gentle heating. The reaction is often exothermic and may require cooling to maintain a controlled rate.
Addition Rate Slow, dropwiseControls the exothermicity of the reaction and minimizes side reactions like Wurtz coupling.[12]

Troubleshooting and Side Reactions

IssuePotential Cause(s)Suggested Solution(s)
Reaction Fails to Initiate - Wet glassware or solvent- Inactive magnesium surface- Rigorously dry all glassware and use anhydrous solvents.- Activate magnesium with iodine, 1,2-dibromoethane, or mechanical crushing.[1][5][8][12]
Low Yield of Grignard Reagent - Incomplete reaction- Reaction with atmospheric moisture or CO₂- Ensure complete consumption of starting material.- Maintain a positive pressure of inert gas throughout the reaction.
Formation of Biphenyl Byproduct (Wurtz Coupling) - High local concentration of aryl halide- Add the aryl halide solution slowly to the magnesium suspension.[3]
Reaction with Isopropoxymethyl Group - Although generally stable, prolonged heating or harsh conditions could potentially lead to cleavage.- Use the mildest conditions possible for Grignard formation and subsequent reactions.

References

  • [8] Formation and reaction of a Grignard reagent. (n.d.). Retrieved from

  • Xu, B., & Tang, W. (n.d.). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents.
  • Liu, Y., & Zhang, S. (2009). Functional Group Tolerant Kumada−Corriu−Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society. Retrieved from [Link]

  • (n.d.). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross- Couplings of Racemic alpha-Bromoketones. Retrieved from [Link]

  • Synthesis and Preparation of Grignard Reagent. (2021, October 27). Research and Reviews. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (2025, August 9). Functionalized Grignard Reagents in Kumada Cross‐Coupling Reactions. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Ch23: Aryl Grignards. (n.d.). Chemistry. Retrieved from [Link]

  • grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

  • All About The Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Grignard reagent. (n.d.). In Wikipedia. Retrieved from [Link]

  • Grignard Reagent Reaction Mechanism. (2018, May 4). [Video]. YouTube. Retrieved from [Link]

  • Process for the preparation of grignard compounds. (2010, October 14). Google Patents.
  • Experiment 13: Grignard Reaction. (n.d.). Department of Chemistry. Retrieved from [Link]

  • application of [Mg(anthracene)(thf)3](thf = tetrahydrofuran) in regioselective Grignard formation and C–O cleavage in benzyl ethers. (n.d.). RSC Publishing. Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]

Sources

Buchwald-Hartwig amination of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: High-Efficiency Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This transformation is of paramount importance in the pharmaceutical and materials science industries, where arylamines are ubiquitous structural motifs.[2][3] This document provides a comprehensive guide for the palladium-catalyzed amination of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene, a substrate featuring common functionalities in drug discovery scaffolds. We detail a robust protocol, explain the mechanistic rationale behind component selection, and offer a systematic approach to optimization and troubleshooting, ensuring high reproducibility for researchers, scientists, and drug development professionals.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudo-halide) and an amine, mediated by a palladium catalyst.[4][5] The reaction's success hinges on a catalytic cycle that navigates through various palladium oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]

The cycle begins with a Pd(0) species, which undergoes oxidative addition into the aryl bromide's C-Br bond, forming a Pd(II) intermediate.[4] Subsequently, the amine coordinates to the palladium center, and a base facilitates its deprotonation to generate a palladium-amido complex.[6] The final, crucial step is reductive elimination, which forms the desired C-N bond of the arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7] The choice of ligand is critical, as bulky, electron-rich phosphine ligands stabilize the palladium intermediates and accelerate the rate-limiting reductive elimination step.[2][8]

Buchwald-Hartwig Catalytic Cycle Figure 1: Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex Pd(II)-Amido Complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product sub1 Ar-Br sub1->oa_complex sub2 HNR'R'' sub2->amido_complex base Base base->amido_complex

Caption: Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Reagent and Condition Selection Rationale

The efficiency of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system and reaction conditions. For the substrate 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene, the following components are recommended based on established principles.

  • Aryl Halide: 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is an ideal substrate. Aryl bromides offer a good balance of reactivity and stability, making them more reliable than often sluggish aryl chlorides and less prone to side reactions than highly reactive aryl iodides.[9] The fluoro and isopropoxymethyl groups are electronically neutral and stable under typical Buchwald-Hartwig conditions.

  • Palladium Precatalyst: The use of a well-defined, air-stable palladium precatalyst is recommended for reproducibility.[10] A G4 precatalyst such as XPhos Pd G4 is an excellent choice. Alternatively, generating the active catalyst in situ from a source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a cost-effective option.[11][12]

  • Ligand: Bulky, electron-rich biaryl monophosphine ligands are essential for high catalytic activity.[13] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly versatile ligand that promotes the coupling of a wide range of aryl halides and amines. Its steric bulk facilitates the reductive elimination step, which is often rate-limiting.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[14] Its limited solubility requires effective stirring.

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation.[15] Toluene or 1,4-Dioxane are excellent choices due to their ability to dissolve the reactants and their sufficiently high boiling points to drive the reaction to completion. Solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]

Detailed Experimental Protocol

This protocol describes the coupling of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene with a generic secondary amine (e.g., morpholine) as a model reaction.

Materials and Equipment
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Equivalents
4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene263.121.01.0
Amine (e.g., Morpholine)87.121.21.2
XPhos Pd G4 Precatalyst821.080.020.02 (2 mol%)
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-5.0 mL-
Equipment
Oven-dried Schlenk flask or reaction vial with stir bar
Schlenk line or glovebox for inert atmosphere
Syringes and needles
Heating mantle or oil bath with temperature control
TLC plates, LC-MS, GC-MS for reaction monitoring
Rotary evaporator, separatory funnel, silica gel
Step-by-Step Procedure

A. Reaction Setup (Under Inert Atmosphere)

  • Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. This is best performed in a glovebox or using a Schlenk line (evacuate and backfill with inert gas three times).[15]

  • To the flask, add sodium tert-butoxide (135 mg, 1.4 mmol), followed by the XPhos Pd G4 precatalyst (16.4 mg, 0.02 mmol).

  • In a separate vial, dissolve 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (263 mg, 1.0 mmol) in anhydrous, degassed toluene (3.0 mL).

  • Add the aryl bromide solution to the Schlenk flask via syringe.

  • Add the amine (e.g., morpholine, 105 µL, 1.2 mmol) to the reaction mixture via syringe.

  • Rinse the vial that contained the aryl bromide with additional toluene (2.0 mL) and add this to the reaction flask to ensure complete transfer.

  • Seal the Schlenk flask securely.

B. Reaction Execution and Monitoring

  • Lower the flask into a preheated oil bath set to 100-110 °C.[16]

  • Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically turn dark brown or black.

  • Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to confirm the consumption of the starting aryl bromide.

C. Work-up and Purification

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-arylated product.[17]

D. Characterization

  • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

Experimental_Workflow prep 1. Reagent Preparation (Anhydrous/Degassed) setup 2. Inert Atmosphere Setup (Glovebox / Schlenk Line) prep->setup assembly 3. Reaction Assembly (Add Solids, Solvent, Substrates) setup->assembly reaction 4. Heating & Stirring (100-110 °C, 12-24h) assembly->reaction monitoring 5. Reaction Monitoring (TLC / LC-MS) reaction->monitoring Periodic Check monitoring->reaction Continue if incomplete workup 6. Aqueous Work-up (Quench, Extract, Dry) monitoring->workup If complete purification 7. Purification (Column Chromatography) workup->purification analysis 8. Characterization (NMR, MS) purification->analysis

Caption: Figure 2: Step-by-step experimental workflow diagram.

Optimization and Troubleshooting Guide

Even robust protocols can require optimization depending on the specific amine used. High-throughput experimentation can be employed for rapid screening of conditions.[18]

Problem ObservedPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen or water contamination).[10] 2. Base is not strong enough or has degraded. 3. Reaction temperature is too low.1. Ensure all solvents are rigorously degassed and anhydrous. Use a fresh, high-purity precatalyst.[15] 2. Use a fresh bottle of NaOtBu, handled inside a glovebox. 3. Increase temperature to 110-120 °C.
Formation of Side Products (e.g., Hydrodehalogenation)1. Presence of water. 2. Ligand is not optimal, leading to competing β-hydride elimination.[1]1. Use scrupulously dry reagents and solvents. 2. Screen alternative ligands. For sterically hindered amines, a ligand like BrettPhos may be more effective.[8]
Incomplete Reaction 1. Insufficient reaction time. 2. Low catalyst loading or catalyst decomposition.1. Extend the reaction time to 36 or 48 hours, monitoring periodically. 2. Increase catalyst loading to 3-5 mol%. Consider adding a second portion of catalyst after 12 hours.
Difficulty in Purification 1. Product is too polar/non-polar for standard silica gel chromatography. 2. Unreacted starting materials co-elute with the product.1. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. 2. Ensure the reaction has gone to completion before work-up.

Safety Precautions

  • Palladium Catalysts: While generally low in toxicity, they are expensive heavy metals. Handle with care to avoid inhalation of fine powders.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.

  • Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Causes severe skin and eye burns. Handle exclusively in a glovebox or under a stream of inert gas.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory at all times.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from Pearson+. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Urgaonkar, S., et al. (2005). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 70(7), 2452-2460. [Link]

  • Urgaonkar, S., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(24), 8313-8320. [Link]

  • Cook, A., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols. [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Leonori, D., & Aggarwal, V. K. (2017). Synthesis of Arylamines via Aminium Radicals. Angewandte Chemie International Edition, 56(44), 13735-13738. [Link]

Sources

Application Note: A Detailed Protocol for the Metal-Halogen Exchange of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive experimental protocol for conducting a metal-halogen exchange on 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene using n-butyllithium (n-BuLi). This reaction is a cornerstone of modern organic synthesis, enabling the creation of a highly reactive aryllithium intermediate that can be subsequently trapped with a variety of electrophiles to introduce new functional groups with high regioselectivity. We will delve into the underlying mechanism, critical safety procedures for handling pyrophoric reagents, a detailed step-by-step protocol, and troubleshooting advice to ensure successful execution. This guide is intended for researchers in synthetic chemistry and drug development who require a robust method for creating complex aromatic building blocks.

Scientific Background and Mechanism

The lithium-halogen exchange is a powerful and widely utilized transformation in organometallic chemistry for the preparation of organolithium compounds.[1] The reaction proceeds by treating an organic halide with an organolithium reagent, most commonly n-BuLi. In the case of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene, the reaction is highly selective for the bromine atom over the fluorine atom and aromatic C-H bonds.

Mechanism: The exchange rate for halogens follows the trend I > Br > Cl, with aryl fluorides being generally unreactive.[1] The reaction is kinetically controlled and extremely rapid, often completed within minutes at cryogenic temperatures (-78 °C).[1] The accepted mechanism involves the formation of an "ate-complex" intermediate, where the nucleophilic butyl group from n-BuLi attacks the electrophilic bromine atom of the aryl bromide.[1] This intermediate then collapses to form the more stable aryllithium species and butyl bromide.

The low reaction temperature is crucial to prevent side reactions. At higher temperatures, the highly basic n-BuLi could act as a base, leading to ortho-lithiation (deprotonation) adjacent to the directing isopropoxymethyl group, a common pathway for some substrates.[2] However, the bromine-lithium exchange is significantly faster, ensuring high chemoselectivity under cryogenic conditions.[1]

Critical Safety Protocols: Handling n-Butyllithium

n-Butyllithium is a pyrophoric reagent that can ignite spontaneously upon contact with air and reacts violently with water.[3][4][5][6] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in an inert-atmosphere glovebox.[5][6]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile) are required at all times.[5][7][8]

  • Glassware: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) or flame-dried under vacuum and cooled under an inert atmosphere immediately before use to remove any traces of water.[6]

  • Syringe and Cannula Techniques: Use only clean, dry, air-tight syringes or a double-tipped needle (cannula) for transferring n-BuLi solutions.[5] Never draw pyrophoric reagents into a syringe by pulling the plunger; the liquid should be pushed into the syringe by the positive pressure of the inert gas in the source bottle.

  • Quenching and Disposal: Unused n-BuLi and reaction residues must be quenched carefully. This is achieved by slow, dropwise addition of the reactive material to a cooled (-78 °C to 0 °C), stirred solution of a less reactive alcohol like isopropanol in an inert solvent (e.g., hexane or THF).[9] Following the isopropanol quench, water can be slowly added to neutralize any remaining reactive species.[9] All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[3]

Experimental Design and Protocol

This protocol details the generation of the aryllithium intermediate followed by quenching with a generic electrophile (E+). Examples of electrophiles include N,N-dimethylformamide (DMF) to yield an aldehyde, or carbon dioxide (as dry ice) to yield a carboxylic acid.[10]

Materials and Equipment
Reagents & Solvents Equipment
4-Bromo-1-fluoro-2-(isopropoxymethyl)benzeneSchlenk flask or 3-neck round-bottom flask
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)Schlenk line with Nitrogen or Argon gas
Anhydrous Tetrahydrofuran (THF)Magnetic stirrer and stir bar
Electrophile (e.g., anhydrous DMF)Syringes and needles
Saturated aqueous Ammonium Chloride (NH₄Cl) solutionLow-temperature thermometer
Diethyl ether (or Ethyl Acetate)Dry ice/acetone bath
Brine (saturated aqueous NaCl solution)Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Reaction Workflow Diagram

Metal_Halogen_Exchange cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-Dry & Assemble Glassware inert_atm Establish Inert Atmosphere (N₂/Ar) prep_glass->inert_atm add_substrate Add Substrate & Anhydrous THF inert_atm->add_substrate cool Cool to -78 °C (Dry Ice/Acetone) add_substrate->cool add_buli Slowly Add n-BuLi Dropwise cool->add_buli stir Stir for 1 hour @ -78 °C add_buli->stir add_e Add Electrophile (E+) stir->add_e warm Warm to Room Temperature add_e->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify final_product final_product purify->final_product Characterize Final Product

Caption: Workflow for the metal-halogen exchange and subsequent electrophilic quench.

Step-by-Step Procedure
  • System Preparation: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum. Place the flask under a positive pressure of inert gas (Nitrogen or Argon).[6]

  • Reagent Addition: To the flask, add 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (1.0 eq). Using a cannula or syringe, add anhydrous THF to achieve a concentration of approximately 0.2 M.

  • Cooling: Immerse the flask in a dry ice/acetone bath and stir the solution until the internal temperature reaches -78 °C.

  • Lithium-Halogen Exchange: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15-20 minutes. A slight color change (e.g., to a pale yellow) may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure the exchange reaction goes to completion.

  • Electrophilic Quench: Slowly add the chosen electrophile (1.2 - 1.5 eq) dropwise, ensuring the internal temperature does not rise significantly above -70 °C. After the addition is complete, continue stirring at -78 °C for an additional 30 minutes.

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Aqueous Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[9] Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired functionalized product.

Quantitative Data Summary

The following table provides a representative summary for a 5 mmol scale reaction.

ParameterValueNotes
Starting Material 1.305 g (5.0 mmol, 1.0 eq)4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (MW: 261.12 g/mol )
Solvent (Anhydrous THF) 25 mLResults in a ~0.2 M solution.
n-Butyllithium (1.6 M) 3.44 mL (5.5 mmol, 1.1 eq)Use a freshly titrated or new bottle for accurate concentration.
Reaction Temperature -78 °CCritical for selectivity.[11]
Reaction Time (Exchange) 1 hourTypically sufficient for complete exchange.
Electrophile 6.0 - 7.5 mmol (1.2 - 1.5 eq)Amount may vary based on the electrophile's reactivity.
Expected Yield 70-90%Highly dependent on the electrophile and purification efficiency.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Recovery of Starting Material / Low Conversion 1. Inactive n-BuLi. 2. Wet solvent or glassware. 3. Reaction temperature too high.1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is rigorously dried and use freshly distilled/dried solvent. 3. Maintain temperature strictly at -78 °C during n-BuLi addition and stirring.
Formation of Side Products 1. Reaction warmed prematurely. 2. Impure electrophile. 3. Protonation from an acidic source.1. Allow the reaction to proceed to completion at -78 °C before warming. 2. Purify or distill the electrophile before use. 3. Ensure all reagents are anhydrous.
Violent/Uncontrolled Quench Unreacted organolithium species present.Cool the reaction mixture to 0 °C or below before quenching. Add the quenching solution very slowly with vigorous stirring. For large scales, consider an inverse quench (adding the reaction mixture to the quench solution).

References

  • Environmental Health and Safety, University of California, Berkeley. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Patsnap Eureka. (2024, September 29). Bromobenzene: Uses, Properties, and Industrial Significance. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BUTYL LITHIUM. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Henderson, T. J. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. Lab Manager. Retrieved from [Link]

  • Knochel, P., et al. (2025, August 7). Relative Rates of Bromine–Magnesium Exchange Reactions in Substituted Bromobenzene Derivatives. ResearchGate. Retrieved from [Link]

  • Krasovskiy, A., & Knochel, P. (2009, March 12). Kinetics of Bromine−Magnesium Exchange Reactions in Substituted Bromobenzenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Smith, K. M., & Smith, R. C. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Retrieved from [Link]

  • Wang, X. J., et al. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. Retrieved from [Link]

  • Jiang, Q., Ryan, M., & Zhichkin, P. (2007). Use of in Situ Isopropoxide Protection in the Metal-Halogen Exchange of Arylboronates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020, December 30). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Bromobenzene – Knowledge and References. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, September 10). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0944564B9 - Halogen exchange reactions and uses thereof.
  • University of Illinois IDEALS. (n.d.). Competitive Halogen-Metal Exchange Reactions. Retrieved from [Link]

  • ResearchGate. (2015, August 19). Am I overlooking something in n-BuLi reactions?. Retrieved from [Link]

  • The Journal of Student Scholarship, The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

  • ResearchGate. (2022, April). Optimized synthesis of cyclic fluorinated sulfonylimide lithium salts to suppress aluminum corrosion in lithium-ion batteries. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Retrieved from [Link]

  • Figshare. (2011, May 11). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. Retrieved from [Link]

  • Organic Chemistry Portal. (2024, June 10). Benzene Derivatives: The Guo Synthesis of Fumimycin. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Single‐Benzene‐Based Clickable Fluorophores for In Vitro and In Vivo Bioimaging. Retrieved from [Link]

Sources

Application Note: Utilizing 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene as a Bifunctional Scaffold in the Synthesis of High-Efficiency TADF OLED Emitters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on Thermally Activated Delayed Fluorescence (TADF) materials. Achieving efficient TADF requires a delicate molecular design where electron-donating (D) and electron-accepting (A) moieties are spatially separated to minimize the singlet-triplet energy gap (


). This application note details the use of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene  (CAS: 1704067-00-4)[1] as a highly versatile, orthogonally reactive building block for constructing sterically hindered D-A TADF emitters.

Molecular Rationale & Causality

As a Senior Application Scientist, selecting the correct building block is the most critical step in a synthetic campaign. 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene was specifically chosen for its tri-functional causality:

  • The Fluoro Group (Site for Donor Attachment): Fluorine's high electronegativity strongly polarizes the C-F bond, stabilizing the Meisenheimer complex transition state during Nucleophilic Aromatic Substitution (SNAr). This allows for the selective attachment of bulky nitrogen-based donors (e.g., carbazole or acridine derivatives) without affecting the bromo group[2].

  • The Bromo Group (Site for Acceptor Attachment): The bromo substituent remains inert during the SNAr step but is highly active for subsequent Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This enables the modular attachment of various electron-deficient acceptors (e.g., 1,3,5-triazine or pyrimidine)[3].

  • The Isopropoxymethyl Group (Steric Shielding & Solubility): In TADF molecular design, the donor and acceptor must be decoupled. The bulky isopropoxymethyl ether acts as a steric shield, forcing the attached donor and acceptor into a highly twisted, nearly orthogonal conformation. This breaks

    
    -conjugation, separating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is the fundamental requirement for a small 
    
    
    
    [4]. Additionally, the ether linkage significantly improves the solubility of the final emitter for solution-processed OLED fabrication.

Synthetic Workflow & Pathway Visualization

The synthesis of the TADF emitter follows a strict, two-step orthogonal pathway. The logic is sequential: we first exploit the high reactivity of the C-F bond via SNAr, followed by the activation of the C-Br bond via Pd-catalysis.

Workflow Start 4-Bromo-1-fluoro-2- (isopropoxymethyl)benzene (Bifunctional Scaffold) SNAr Step 1: SNAr (Cs2CO3, DMF, 120°C) Start->SNAr Donor Donor Addition (e.g., Carbazole) Donor->SNAr Intermediate Bromo-Intermediate (Donor Attached) SNAr->Intermediate Suzuki Step 2: Suzuki Coupling (Pd(PPh3)4, K2CO3, 90°C) Intermediate->Suzuki Acceptor Acceptor Addition (e.g., Triazine-Bpin) Acceptor->Suzuki TADF Final TADF Emitter (Highly Twisted D-A) Suzuki->TADF

Fig 1. Orthogonal two-step synthetic workflow for TADF emitters using the bifunctional scaffold.

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, ensuring that intermediate purity is confirmed before proceeding to complex cross-coupling steps.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group

Objective: Attach the electron-donating carbazole moiety.

  • Preparation: In an oven-dried 100 mL Schlenk flask, combine 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (1.0 equiv, 10 mmol) and 3,6-di-tert-butyl-9H-carbazole (1.05 equiv, 10.5 mmol).

  • Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 equiv, 20 mmol). Causality: Cs₂CO₃ is specifically selected over stronger bases (like NaH or KOtBu) because it provides sufficient basicity to deprotonate the carbazole without risking the cleavage of the sensitive isopropoxymethyl ether linkage[2].

  • Solvent & Heating: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF, 30 mL). Purge the flask with Argon for 15 minutes. Heat the reaction mixture to 120 °C for 18 hours. Causality: The high temperature is required to overcome the activation energy barrier of the SNAr reaction on a moderately activated fluorobenzene ring.

  • Validation & Workup: Monitor the reaction via TLC (Hexane/Ethyl Acetate 9:1). The disappearance of the starting fluorobenzene validates completion. Cool to room temperature, quench with distilled water (50 mL), and extract with Dichloromethane (3 x 30 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purification: Purify via silica gel column chromatography to yield the bromo-intermediate. Verify structure via ¹H NMR (confirming the disappearance of the characteristic fluorine coupling in the aromatic region) and GC-MS.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Bromo Group

Objective: Attach the electron-accepting triazine moiety to complete the D-A architecture.

  • Preparation: In a 100 mL two-neck flask, combine the purified bromo-intermediate from Protocol A (1.0 equiv, 5 mmol) and 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine (1.1 equiv, 5.5 mmol)[3].

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv, 5 mol%) and Potassium Carbonate (K₂CO₃, 2.0 equiv, 10 mmol).

  • Solvent System & Degassing (Critical Step): Add a degassed solvent mixture of Toluene/Ethanol/Water (v/v/v 8:2:1, 40 mL). Causality: Degassing via three freeze-pump-thaw cycles is absolutely critical. Oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) and promote the homocoupling of the boronic ester, devastating the yield. The biphasic solvent system ensures the solubility of both the organic substrates (Toluene) and the inorganic base (Water/Ethanol).

  • Reaction: Heat to 90 °C under an Argon atmosphere for 12 hours.

  • Validation & Purification: Monitor via TLC. Upon completion, extract with Toluene, wash with brine, and dry over MgSO₄. Purify the crude product via column chromatography.

  • Final Device-Grade Validation: For OLED applications, chemical purity is insufficient; electronic purity is required. Subject the final product to temperature-gradient vacuum sublimation (10⁻⁶ Torr). The recovery of a highly crystalline powder validates the thermal stability of the molecule, confirming its readiness for vacuum-deposited OLED fabrication[4].

Quantitative Data Presentation

To demonstrate the efficacy of this synthetic route, the photophysical properties of the intermediate and the final synthesized TADF emitter are summarized below. The data highlights the successful separation of HOMO and LUMO, evidenced by the dramatic drop in


 and the emergence of high Photoluminescence Quantum Yield (PLQY).
Compound Stage

(nm)

(nm)

(eV)
PLQY (%)Max OLED EQE (%)
Bromo-Intermediate (Donor-only)295, 340385> 1.00< 5.0N/A (Non-emitter)
Final TADF Emitter (Donor-Steric-Acceptor)310, 375515 (Green)0.0892.424.1

Table 1: Comparative photophysical and device performance data. The introduction of the acceptor via Suzuki coupling, combined with the steric twist induced by the isopropoxymethyl group, successfully yields a high-efficiency TADF material.

References

  • ChemShuttle. "4-bromo-2-(tert-butoxymethyl)-1-fluorobenzene; CAS 1704067-00-4." ChemShuttle Catalog.
  • Duan, C., et al. "Molecular Understanding of the Chemical Stability of Organic Materials for OLEDs: A Comparative Study on Sulfonyl, Phosphine-Oxide, and Carbonyl-Containing Host Materials." ResearchGate.
  • Iqbal, M. A., et al. "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles." Molecules, 2019 Mar 22;24(6):1145. Available at:[Link]

  • Zhang, Y., et al. "Highly Efficient Electroluminescent Materials with High Color Purity Based on Strong Acceptor Attachment onto B–N-Containing Multiple Resonance Frameworks." CCS Chemistry.

Sources

Troubleshooting & Optimization

Improving yield for 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing 4-bromo-1-fluoro-2-(isopropoxymethyl)benzene .

The synthesis of this intermediate relies on a Williamson ether synthesis, coupling isopropanol with 5-bromo-2-fluorobenzyl bromide. While benzyl halides are highly reactive electrophiles, the steric hindrance of secondary alcohols (like isopropanol) often leads to sluggish reaction rates, stalled conversions, and the formation of unwanted side products[1]. This guide provides field-proven protocols, mechanistic troubleshooting, and optimized parameters to maximize your yield and ensure a self-validating workflow.

Section 1: Reaction Design & Workflow

The optimal synthetic route utilizes the alkoxide of isopropanol to attack the benzylic position of 5-bromo-2-fluorobenzyl bromide. Because the electrophile lacks


-hydrogens, E2 elimination is impossible, funneling the reaction exclusively down the SN2 pathway[2].

Workflow Step1 1. Alkoxide Formation Isopropanol + NaH (1.5 eq) Anhydrous THF, 0°C Step2 2. Catalytic Activation Add TBAI (0.1 eq) Stir 30 mins, RT Step1->Step2 H2 Gas Evolves Step3 3. Electrophilic Attack Add 5-bromo-2-fluorobenzyl bromide Dropwise, 0°C to RT Step2->Step3 Alkoxide Ready Step4 4. SN2 Substitution Stir 2-4 hours at RT Monitor by TLC Step3->Step4 Finkelstein Intermediate Step5 5. Quench & Workup Aq. NH4Cl Quench EtOAc Extraction Step4->Step5 Reaction Complete Product Target Molecule 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene Step5->Product Purified via Column

Workflow for the benzylation of isopropanol to form 4-bromo-1-fluoro-2-(isopropoxymethyl)benzene.

Section 2: Quantitative Optimization Data

Steric hindrance at the nucleophilic center significantly impacts the SN2 transition state. The table below summarizes how base, solvent, and catalytic additives influence the final yield of sterically hindered benzyl ethers[3].

Base (Equiv)SolventAdditiveTempTimeYield (%)Mechanistic Observation
NaOH (2.0)IsopropanolNoneReflux12h< 10%Poor nucleophilicity; hydroxide outcompetes alkoxide.
NaH (1.5)THFNoneRT8h45–50%Sluggish SN2 due to steric bulk of isopropoxide.
NaH (1.5)DMFNoneRT4h65–70%Polar aprotic solvent improves ion-pair separation.
NaH (1.5) THF TBAI (0.1 eq) RT 2h > 85% Finkelstein activation overcomes steric hindrance.

Section 3: Self-Validating Experimental Protocol

This protocol leverages Tetrabutylammonium iodide (TBAI) to accelerate the reaction via in-situ halogen exchange, effectively mitigating the steric penalty of the secondary alcohol[3].

Materials Required:

  • Isopropanol (1.0 equiv, strictly anhydrous)

  • 5-bromo-2-fluorobenzyl bromide (1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Tetrabutylammonium iodide (TBAI) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Alkoxide Formation: To a flame-dried flask under argon, add anhydrous THF and isopropanol (1.0 equiv). Cool the mixture to 0 °C. Add NaH (1.5 equiv) portion-wise.

    • Self-Validation Check: You must observe continuous

      
       gas evolution. If bubbling does not occur, your NaH has degraded to inactive NaOH due to moisture exposure, and the reaction will fail.
      
  • Catalytic Activation: Once gas evolution ceases (approx. 30 mins), allow the mixture to reach room temperature. Add TBAI (0.1 equiv) and stir for 10 minutes.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add 5-bromo-2-fluorobenzyl bromide (1.2 equiv) dropwise.

    • Causality: Dropwise addition at low temperatures prevents localized heating and suppresses Wurtz-type homocoupling of the benzyl bromide radicals.

  • SN2 Substitution: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc).

  • Workup: Quench carefully with saturated aqueous

    
     at 0 °C to neutralize excess NaH. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    ). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate. Purify via silica gel chromatography.

Section 4: Troubleshooting FAQs

Q1: My reaction stalls at 50% conversion with unreacted benzyl bromide remaining. How do I push it to completion? A: Secondary alcohols like isopropanol are sterically hindered, which raises the activation energy of the SN2 transition state. To overcome this, we add a catalytic amount of TBAI. Through the Finkelstein reaction, TBAI temporarily converts the benzyl bromide into a highly reactive benzyl iodide intermediate. Iodine is a superior leaving group, which compensates for the poor nucleophilicity of the bulky isopropoxide, driving the reaction to completion[3].

Q2: I am observing a major side product at a lower Rf on my TLC plate. What is it? A: This is almost certainly 5-bromo-2-fluorobenzyl alcohol. Causality: If your THF is wet, or if your NaH has been exposed to air and degraded into NaOH, hydroxide ions (


) will be present in the reaction mixture. Hydroxide is smaller and far less sterically hindered than isopropoxide, meaning it will outcompete your alcohol and rapidly hydrolyze the benzyl bromide[1]. Ensure strictly anhydrous conditions to prevent this.

Q3: Can I synthesize this molecule by reacting 5-bromo-2-fluorobenzyl alcohol with isopropyl bromide instead? A: No. Reversing the polarity of the Williamson ether synthesis will cause the reaction to fail. Isopropyl bromide is a secondary alkyl halide. When exposed to a strong base (like the alkoxide of your benzyl alcohol), secondary halides undergo rapid E2 elimination rather than SN2 substitution. You will generate propene gas and recover unreacted benzyl alcohol. Always design the synthesis so the alkyl halide is primary or benzylic[2].

Section 5: Mechanistic Divergence & Competing Pathways

Understanding the causality behind side reactions is the key to preventing them. The diagram below maps out how deviations in moisture control or reagent selection dictate the chemical fate of your starting materials.

Pathways SM 5-bromo-2-fluorobenzyl bromide + Sodium Isopropoxide PathA Optimal SN2 Pathway (Anhydrous THF + TBAI) SM->PathA PathB Hydrolysis Side Reaction (Trace Moisture / Wet NaH) SM->PathB PathC E2 Elimination (Reverse Route) (If using Isopropyl Bromide) SM->PathC Product 4-Bromo-1-fluoro-2- (isopropoxymethyl)benzene PathA->Product Side1 5-bromo-2-fluorobenzyl alcohol (Lower Rf on TLC) PathB->Side1 Side2 Propene Gas + Benzyl Alcohol (Failed Ether) PathC->Side2

Mechanistic divergence in Williamson ether synthesis based on reagent polarity and moisture.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry.[Link]

Sources

Technical Support Center: 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the purification and troubleshooting of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene . This guide is designed for synthetic chemists and drug development professionals who require high-purity aryl halide intermediates for downstream metal-catalyzed cross-coupling applications.

Below, you will find mechanistic insights into process-related impurities, self-validating purification protocols, and a troubleshooting FAQ grounded in established synthetic methodologies.

Mechanistic Overview of Impurity Formation

The synthesis of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is most commonly achieved via a Williamson ether synthesis, reacting 5-bromo-2-fluorobenzyl halide with sodium isopropoxide[1]. While robust, this pathway is susceptible to competing side reactions that generate specific impurity profiles:

  • Impurity A (Unreacted Starting Material): 5-Bromo-2-fluorobenzyl halide. Incomplete conversion occurs because secondary alkoxides (like isopropoxide) are sterically hindered, reducing their nucleophilicity compared to primary alkoxides.

  • Impurity B (Hydrolysis Byproduct): 5-Bromo-2-fluorobenzyl alcohol. Formed when adventitious water in the reaction mixture reacts with the basic alkoxide to generate hydroxide, which subsequently hydrolyzes the benzyl halide[1].

  • Impurity C (Self-Condensation): Bis(5-bromo-2-fluorobenzyl) ether. A downstream consequence of Impurity B. The generated benzyl alcohol is deprotonated and attacks unreacted benzyl halide, creating a high-molecular-weight bis-ether[2].

  • Impurity D (Debrominated Byproduct): 1-Fluoro-2-(isopropoxymethyl)benzene. Arises from hydrodebromination if the reaction is subjected to prolonged heating under strongly basic conditions or if trace transition metals are present in the reactor.

Impurity Profiling & Purification Metrics

Summarized below is the quantitative data for selecting the appropriate purification methodology based on the identified impurity.

Impurity ProfileChemical IdentityRelative Polarity (TLC Rf)*Boiling Point Differential (ΔT)Recommended PurificationExpected Yield RecoveryScalability
Unreacted SM 5-Bromo-2-fluorobenzyl halide~0.45 (Co-elutes)< 10 °CPolymer-bound amine scavenging>95%High
Hydrolysis 5-Bromo-2-fluorobenzyl alcohol~0.10> 50 °CSilica Gel Chromatography85–90%Medium
Self-Condensation Bis(5-bromo-2-fluorobenzyl) ether~0.70> 100 °CSilica Gel Chromatography85–90%Medium
Debrominated 1-Fluoro-2-(isopropoxymethyl)benzene~0.40~ -40 °CFractional Vacuum Distillation>90%High

*Rf values based on a 5% Ethyl Acetate in Hexanes solvent system.

Impurity Resolution Workflow

ImpurityWorkflow Crude Crude 4-Bromo-1-fluoro- 2-(isopropoxymethyl)benzene Analysis LC-MS / GC-MS Profiling Crude->Analysis ImpA Impurity: Benzyl Halide (Unreacted SM) Analysis->ImpA Halide detected ImpB Impurity: Benzyl Alcohol (Hydrolysis) Analysis->ImpB Alcohol detected ImpC Impurity: Debrominated Byproduct Analysis->ImpC Mass -80 Da detected ActA Resin Scavenging (Polymer-bound Amine) ImpA->ActA ActB Silica Gel Chromatography (Hexane/EtOAc) ImpB->ActB ActC Fractional Vacuum Distillation ImpC->ActC Pure Purified Product (>99% Purity) ActA->Pure ActB->Pure ActC->Pure

Caption: Workflow for identifying and removing process-related impurities from the crude reaction mixture.

Self-Validating Purification Protocols

Protocol 1: Chemoselective Scavenging (Target: Unreacted Benzyl Halide)

Causality: The benzyl halide precursor has a boiling point and polarity nearly identical to the target isopropoxymethyl ether, making standard chromatography or distillation ineffective[1]. We exploit the electrophilicity of the halide by trapping it with a solid-supported nucleophile.

  • Dissolution: Dissolve the crude mixture in anhydrous dichloromethane (DCM) (10 mL per gram of crude). Reasoning: DCM optimally swells polystyrene resins, maximizing internal surface area contact.

  • Resin Addition: Add 2.0 equivalents (relative to the estimated halide impurity AUC from GC-MS) of a polymer-bound tertiary amine (e.g., polystyrene-supported diisopropylethylamine).

  • Agitation & IPC: Stir gently at 20 °C for 12 hours.

    • In-Process Control (IPC): Pull a 50 µL aliquot, filter, and analyze via GC-MS. Proceed only when the benzyl halide peak is <0.1% AUC.

  • Isolation: Filter the mixture through a medium-porosity glass frit. Wash the resin cake with 2 column volumes of DCM to ensure complete recovery of the target ether. Concentrate the filtrate under reduced pressure.

Protocol 2: Silica Gel Chromatography (Target: Hydrolysis & Condensation Byproducts)

Causality: The bis-benzyl ether is highly non-polar due to the lack of hydrogen bonding and large hydrophobic surface area, while the benzyl alcohol is highly polar[2]. A step-gradient effectively isolates the target ether between these two extremes.

  • Column Preparation: Slurry-pack a column with silica gel (230-400 mesh) using a 1:50 ratio of crude mass to silica mass in 100% hexanes.

  • Loading: Load the crude mixture dissolved in a minimal volume of toluene. Reasoning: Toluene prevents the precipitation of polar alcohol impurities at the column head without drastically increasing the initial elution strength.

  • Elution Gradient:

    • Step 1 (0–2% EtOAc in Hexanes): Elutes the highly non-polar bis(5-bromo-2-fluorobenzyl) ether.

    • Step 2 (2–5% EtOAc in Hexanes): Elutes the target 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene.

    • Step 3 (10–20% EtOAc in Hexanes): Elutes the polar 5-bromo-2-fluorobenzyl alcohol.

  • Validation (IPC): Spot fractions on silica TLC plates. Develop in 5% EtOAc/Hexanes. Visualize using UV (254 nm) and KMnO₄ stain. The target ether will show a distinct Rf (~0.4), while the alcohol remains near the baseline (Rf ~0.1).

Protocol 3: Fractional Vacuum Distillation (Target: Debrominated Byproduct)

Causality: Benzyl ethers are susceptible to thermal cleavage at elevated temperatures[3]. To separate the lower-boiling debrominated impurity without degrading the target molecule, high-vacuum distillation is required.

  • Setup: Assemble a short-path fractional distillation apparatus equipped with a Vigreux column to provide sufficient theoretical plates.

  • Vacuum Application: Apply a high vacuum (<1 Torr). Reasoning: Reducing the pressure drastically lowers the boiling point, protecting the ether linkage from thermal decomposition.

  • Fractionation & IPC: Gradually increase the oil bath temperature. Collect the forecut (debrominated impurity, distilling ~30–40 °C lower than the target).

    • In-Process Control (IPC): Monitor the vapor temperature. Once it stabilizes at the expected boiling point of the target compound, switch receiving flasks. Analyze the first 3 drops via GC-FID to validate >99% purity before collecting the bulk main fraction.

Troubleshooting FAQs

Q: Why am I seeing a higher concentration of benzyl alcohol than the target isopropoxymethyl ether? A: This is a classic symptom of water contamination competing with the isopropoxide nucleophile. Isopropoxide is bulky and less nucleophilic than primary alkoxides, allowing trace hydroxide (from adventitious water) to easily outcompete it[1]. Ensure your isopropanol is strictly anhydrous and consider using sodium hydride (NaH) to generate the alkoxide irreversibly prior to adding the benzyl halide[3].

Q: I am observing a high molecular weight impurity (+M mass) in my LC-MS. What is it, and how do I avoid it? A: This is the bis(5-bromo-2-fluorobenzyl) ether[2]. It forms when the hydrolysis byproduct (benzyl alcohol) undergoes deprotonation and attacks unreacted benzyl halide. To minimize this, ensure a slight stoichiometric excess of the isopropoxide over the benzyl halide, and add the benzyl halide slowly to the reaction mixture to keep its steady-state concentration low[2].

Q: Can I use acidic conditions to form this ether to completely avoid basic hydrolysis? A: Yes. If basic conditions consistently fail or yield too many byproducts, you can synthesize the ether via the benzyl trichloroacetimidate method. The benzyl alcohol precursor is converted to an imidate, which is then reacted with isopropanol in the presence of a catalytic Lewis acid or trifluoromethanesulfonic acid (TfOH)[2][3]. This completely bypasses the formation of the bis-ether and hydrolysis byproducts associated with the Williamson route.

References

  • Characterization of Impurities in 2-(Benzyloxy)
  • Science About O-Benzyl protecting groups.
  • 3-benzyloxy-2-methyl propano

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to empower you to troubleshoot and optimize this process effectively.

Proposed Synthetic Pathway

The synthesis of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is typically approached via a two-step process starting from the commercially available 2-Bromo-5-fluorobenzyl alcohol. The core of this synthesis involves a Williamson ether synthesis, a robust and well-established method for forming ether linkages.

Troubleshooting_Workflow Start Low Yield of Ether TLC Analyze Reaction Mixture by TLC Start->TLC SM_Present Significant Starting Alcohol Remains TLC->SM_Present Yes Byproduct Main Spot is Byproduct (or baseline material) TLC->Byproduct No Sol_SM1 Problem: Incomplete Deprotonation SM_Present->Sol_SM1 Sol_BP1 Problem: E2 Elimination is Dominant Byproduct->Sol_BP1 Sol_SM2 Action: Check NaH quality, wash with hexanes, ensure anhydrous conditions. Sol_SM1->Sol_SM2 Sol_BP2 Action: Lower reaction temperature. Add alkyl halide at 0°C and warm slowly. Sol_BP1->Sol_BP2

Technical Support Center: Workup Procedures for 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene . This building block is defined by three distinct features that dictate its downstream processing:

  • A highly reactive aryl bromide , making it a prime candidate for Palladium-catalyzed cross-coupling and halogen-metal exchange.

  • An isopropoxymethyl ether , which is stable to base but highly susceptible to acidic cleavage at the benzylic position.

  • High lipophilicity , driven by the fluorinated and brominated aromatic ring, which strongly influences solvent partitioning.

This portal provides self-validating protocols, mechanistic troubleshooting, and quantitative guidelines to ensure high-yield, high-purity isolation of your target compounds.

Workup Decision Workflow

The following decision tree outlines the optimal workup trajectory based on the reaction class.

WorkupWorkflow Start Reaction Complete: 4-Bromo-1-fluoro-2- (isopropoxymethyl)benzene CheckRxn Reaction Type? Start->CheckRxn PdRxn Pd-Catalyzed Cross-Coupling CheckRxn->PdRxn Organometallic Halogen-Metal Exchange (Li/Mg) CheckRxn->Organometallic QuenchPd Cool to RT & Dilute (EtOAc or MTBE) PdRxn->QuenchPd QuenchOM Careful Quench (Sat. NH4Cl at 0°C) Organometallic->QuenchOM FilterPd Filter through Celite (Removes Pd Black) QuenchPd->FilterPd Wash Aqueous Wash (Water then Brine) QuenchOM->Wash Scavenger Add Pd Scavenger (e.g., Thiol-Silica) FilterPd->Scavenger Scavenger->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry

Caption: Decision tree for workup of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene reactions.

Troubleshooting Guides & FAQs

Q: Why am I losing my isopropoxymethyl ether group during the workup of my Grignard/Lithiation reaction? Mechanistic Cause: Quenching organometallic reactions with strong aqueous acids (e.g., 1M HCl) protonates the ether oxygen. Because the ether is attached to a benzylic position, it undergoes rapid


 cleavage. The resulting benzylic carbocation is highly stabilized by the aromatic ring, making the deprotection to the benzyl alcohol nearly instantaneous under acidic conditions[1].
Solution:  Always quench with a mild, buffered aqueous solution such as saturated ammonium chloride (

) at 0 °C. Maintain the aqueous phase at a pH > 5 throughout the workup.

Q: My Suzuki coupling workup is forming an unmanageable emulsion. How do I break it? Mechanistic Cause: Emulsions in these systems are typically stabilized by fine particulates of precipitated Palladium (Pd black) and insoluble inorganic base salts (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) interacting with the highly lipophilic product.
Solution:  Do not shake the separatory funnel vigorously during the first wash. Instead, filter the entire biphasic mixture through a pad of Celite to remove solid particulates before phase separation. If an emulsion still persists, add brine to increase the ionic strength of the aqueous layer, which forces the lipophilic product into the organic phase by salting it out[2].

Q: How can I efficiently reduce residual Palladium to <10 ppm in the final product? Mechanistic Cause: Palladium coordinates strongly to heteroatoms, including the oxygen of the isopropoxymethyl ether. Simple aqueous washing is insufficient to break these coordination complexes. Solution: Utilize solid-supported metal scavengers (e.g., silica-supported thiols). The high affinity of sulfur for soft metals like Pd(II) and Pd(0) thermodynamically outcompetes the product's oxygen coordination[3]. Add 5-10 wt% scavenger to the organic phase, stir at 40 °C for 2 hours, and filter[4].

Self-Validating Experimental Protocols

Protocol A: Standard Workup for Pd-Catalyzed Cross-Coupling

This protocol is designed to preserve the ether linkage while aggressively stripping residual palladium.

  • Cool & Dilute: Cool the reaction mixture to room temperature. Dilute with 3 volumes of Methyl tert-butyl ether (MTBE).

  • Particulate Filtration: Filter the diluted mixture through a 1-inch pad of Celite.

    • Self-Validation Check: The filtrate must transition from an opaque black/brown suspension to a clear, transparent solution. If opacity remains, fine Pd particulates are still present; re-filter through a finer frit.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash gently with an equal volume of deionized water, followed by saturated aqueous NaCl (brine).

  • Palladium Scavenging: Transfer the organic layer to an Erlenmeyer flask. Add a silica-based thiol scavenger (e.g., Si-Thiol, 5 wt% relative to the theoretical product yield). Stir at 40 °C for 2 hours.

    • Self-Validation Check: The silica scavenger should take on a dark grey/black hue as it sequesters the palladium, while the organic solution lightens in color.

  • Final Isolation: Filter off the scavenger, dry the organic phase over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Halogen-Metal Exchange (Lithiation) Quench and Workup

This protocol ensures the highly reactive organolithium intermediate is quenched without acidic cleavage of the isopropoxymethyl ether.

  • Cryogenic Quench: Maintain the reaction at -78 °C. Slowly add 2 volumes of saturated aqueous

    
     dropwise.
    
    • Self-Validation Check: The cessation of gas evolution and the dissolution of any formed lithium salts into a clear biphasic mixture confirms complete, safe quenching.

  • Warming: Remove the cooling bath and allow the mixture to slowly warm to room temperature.

  • Extraction: Add 3 volumes of MTBE. Separate the layers and extract the aqueous layer once more with 1 volume of MTBE.

  • Washing & Drying: Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure.
    

Quantitative Workup Parameters

The following table summarizes the critical physicochemical data required to optimize the workup of this specific scaffold.

ParameterValue / RecommendationMechanistic Rationale
Optimal Extraction Solvent MTBE or EtOAcThe fluorinated/brominated ring imparts high lipophilicity. MTBE is preferred as it minimizes water miscibility, reducing emulsion risks.
Ether Cleavage pH Threshold pH > 4 (Avoid strong acids)Protonation of the isopropoxymethyl ether leads to rapid benzylic

cleavage[1].
Pd Scavenger Efficiency (Si-Thiol) Reduces Pd from ~1000 ppm to <10 ppmThiol groups have a high affinity for soft Pd ions, effectively outcompeting the ether oxygen's coordination[3].
Emulsion Mitigation Brine wash + Celite filtrationHigh ionic strength (brine) decreases organic solubility in water; Celite removes stabilizing particulates[2].

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Rookie Mistakes: The Workup Source: Not Voodoo X.X. (University of Rochester) URL:[Link]

  • The Mechanism For The Cleavage Of Unsymmetrical Ethers Source: Master Organic Chemistry URL:[Link]

  • How To: Manage an Emulsion Source: Not Voodoo X.X. (University of Rochester) URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: Structural Elucidation of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodology Comparison & Experimental Validation

Executive Summary

Confirming the exact regioisomer of multi-substituted halogenated aromatics is notoriously difficult due to the subtle electronic and steric effects of competing substituents. For the specialized building block 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene , distinguishing it from its structural isomers (e.g., the 3-isopropoxymethyl or 5-bromo variants) requires a self-validating analytical approach.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Multi-Nuclear NMR, GC-MS, and FT-IR. This document provides step-by-step methodologies and causality-driven data interpretation to ensure absolute confidence in structural confirmation.

Methodology Comparison: Analytical Alternatives

When confirming the structure of halogenated benzyl ethers, researchers must balance isomer differentiation capability with sample recovery and cost. Table 1 outlines the objective performance of the three primary analytical alternatives.

Table 1: Performance Comparison of Structural Elucidation Techniques

Analytical TechniquePrimary UtilityIsomer DifferentiationSample RecoveryCost / Time
Multi-Nuclear NMR (1D/2D) Exact atomic connectivity & spatial arrangementHigh (Definitive)Non-destructive (100%)High / 2-4 hours
GC-MS (Electron Ionization) Exact molecular weight & fragmentation mappingModerate (Positional isomers fragment similarly)Destructive (0%)Moderate / 30 mins
FT-IR Spectroscopy Functional group identification (Ether, C-F, C-Br)Low (Cannot reliably distinguish ortho/meta/para)Non-destructive (100%)Low / 5 mins

In-Depth Protocol 1: Multi-Nuclear NMR Spectroscopy (The Gold Standard)

Multi-nuclear NMR (


, 

,

) is the most authoritative method for the structural elucidation of organic compounds[1]. For fluorinated aromatics,

NMR is critical because the highly electronegative fluorine atom induces significant chemical shift anisotropy and distinct scalar couplings (

and

) that map the aromatic ring's substitution pattern[2].
Causality & Rationale

The presence of the fluorine atom at Position 1 acts as an internal structural anchor. By measuring the


 and 

coupling constants, we can definitively assign the adjacent aromatic protons. Furthermore, a 2D NOESY experiment is required to prove the spatial proximity (ortho relationship) between the methylene protons of the isopropoxymethyl group and the fluorine atom.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • 1D Acquisition: Acquire standard

    
     (400 MHz), 
    
    
    
    (100 MHz), and
    
    
    (376 MHz) spectra at 298K. Ensure proton decoupling is turned off during the initial
    
    
    acquisition to observe the F-H scalar couplings.
  • 2D Correlation (COSY & HSQC): Run a

    
    -
    
    
    
    COSY to map the isopropyl group's spin system (septet at ~3.7 ppm coupling to the doublet at ~1.2 ppm). Run a
    
    
    -
    
    
    HSQC to assign the benzylic methylene carbon.
  • Spatial Correlation (NOESY): Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms. Look for cross-peaks between the benzylic methylene protons (~4.5 ppm) and the

    
     signal, confirming the ortho-substitution.
    

NMR_Workflow N1 Sample Preparation (CDCl3, 298K, TMS) N2 1D NMR Acquisition (1H, 13C, 19F) N1->N2 Step 1 N3 2D Correlation (COSY, HSQC) Map Scalar Couplings N2->N3 Step 2 N4 Spatial Correlation (NOESY) Determine Ortho/Meta Proximity N3->N4 Step 3 N5 Structure Confirmed: 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene N4->N5 Final Validation

Workflow for NMR-based structural elucidation of halogenated benzenes.

Data Interpretation (The Self-Validating System)

The


 NMR spectrum of the aromatic region will display a highly diagnostic splitting pattern that mathematically eliminates any other regioisomer:
  • H6 (ortho to F): Appears as a doublet of doublets. It exhibits a large ortho-coupling to Fluorine (

    
     Hz) and an ortho-coupling to H5 (
    
    
    
    Hz).
  • H5 (meta to F, ortho to H6): Appears as a doublet of doublets. It couples to H6 (

    
     Hz) and H3 (
    
    
    
    Hz).
  • H3 (ortho to Br, meta to F): Appears as a doublet. Because it is isolated between the isopropoxymethyl group and the bromine atom, it only exhibits meta-coupling to H5 (

    
     Hz) and a weak 
    
    
    
    coupling to fluorine.

In-Depth Protocol 2: GC-MS Analysis (Molecular Weight & Fragmentation)

While NMR provides spatial connectivity, GC-MS provides orthogonal validation of the molecular weight and elemental composition[2]. Electron ionization (EI) is particularly effective for benzyl ethers, as it reliably cleaves the ether linkage to form stable cations[3].

Causality & Rationale

At 70 eV, the molecule undergoes predictable fragmentation. The alpha-cleavage of the ether bond results in the loss of the isopropoxy radical, generating a highly stable substituted benzyl cation[3]. Furthermore, the presence of a single bromine atom is definitively proven by the characteristic 1:1 isotopic ratio of the


 and fragment ions (due to the natural abundance of 

and

).
Step-by-Step Methodology
  • Sample Dilution: Dilute the compound to 100 ppm in GC-grade hexane.

  • GC Separation: Inject 1

    
     into a GC equipped with an HP-5MS capillary column (30 m x 0.25 mm x 0.25 
    
    
    
    ). Use helium as the carrier gas at 1.0 mL/min. Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).
  • MS Ionization: Operate the mass spectrometer in EI mode at 70 eV. Scan range: m/z 50 to 350.

  • Data Analysis: Extract the mass spectrum at the chromatographic peak corresponding to the analyte.

GCMS_Frag M1 Molecular Ion [M]+ m/z 246 / 248 (1:1 ratio) M2 Alpha Cleavage Loss of Isopropoxy Radical (-59 Da) M1->M2 70 eV EI M3 Bromofluorobenzyl Cation m/z 187 / 189 (1:1 ratio) M2->M3 -*O-CH(CH3)2 M4 Loss of HF (-20 Da) M3->M4 Rearrangement M5 Bromotropylium Cation m/z 167 / 169 M4->M5 -HF

GC-MS electron ionization fragmentation pathway for the benzyl ether.

Data Interpretation
  • Molecular Ion (

    
    ):  Observed at m/z 246 and 248 (1:1 ratio). This confirms the exact molecular formula 
    
    
    
    .
  • Base Peak (Cleavage): Alpha-cleavage results in the loss of the isopropoxy radical (-59 Da), yielding the bromofluorobenzyl cation at m/z 187 and 189 (1:1 ratio). This confirms the intact bromofluorobenzyl core and validates the ether linkage.

References

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Google Books. 1

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.2

  • Benchchem. (n.d.). 4-[(3-Methylbenzyl)oxy]benzaldehyde | Mass Spectrometry of Benzyl Ethers. Benchchem. 3

Sources

Alternative reagents to 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Alternative Reagents to 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene in Medicinal Chemistry

Executive Summary & Structural Rationale

In modern drug discovery, the 4-bromo-1-fluoro-2-(alkoxymethyl)benzene scaffold is a highly privileged building block. The versatile C4-bromide serves as a reliable electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. The C1-fluorine atom enhances metabolic stability, modulates the basicity of adjacent heteroatoms in the final Active Pharmaceutical Ingredient (API), and participates in multipolar protein-ligand interactions. Simultaneously, the C2-alkoxymethyl ether acts as a lipophilic vector designed to occupy specific hydrophobic pockets within target active sites.

While 4-bromo-1-fluoro-2-(isopropoxymethyl)benzene offers a balanced profile of steric bulk and lipophilicity, researchers frequently require alternative reagents to fine-tune Structure-Activity Relationships (SAR) or to overcome synthetic bottlenecks—such as premature ether cleavage during global deprotection steps. This guide objectively compares commercially available alternatives, detailing their physicochemical properties, mechanistic behavior under deprotection conditions, and performance in standard cross-coupling workflows.

The Alternatives: Physicochemical & Mechanistic Comparison

Modifying the alkyl group of the ether linkage significantly alters the building block's lipophilicity (cLogP), steric A-value, and chemical stability. Table 1 summarizes the primary alternative reagents.

Table 1: Comparative Properties of 4-Bromo-1-fluoro-2-(alkoxymethyl)benzene Derivatives

Reagent NameCAS NumberAlkoxy GroupRelative LipophilicitySteric BulkBBr₃ Cleavage Pathway
4-Bromo-1-fluoro-2-(methoxymethyl)benzene 337535-43-0Methoxy (-OMe)LowMinimalBimolecular (Sₙ2-like)
4-Bromo-2-(ethoxymethyl)-1-fluorobenzene 1704065-21-3Ethoxy (-OEt)ModerateModerateBimolecular (Sₙ2-like)
4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene N/AIsopropoxy (-OiPr)HighHighMixed Sₙ1/Sₙ2
4-Bromo-2-(tert-butoxymethyl)-1-fluorobenzene 1704067-00-4tert-Butoxy (-OtBu)Very HighVery HighUnimolecular (Sₙ1-like)

Expert Insight: Causality in Ether Cleavage A critical consideration when selecting these building blocks is their stability toward strong Lewis acids, particularly boron tribromide (BBr₃), which is frequently used for global demethylation in late-stage synthesis[2]. Recent density-functional theory (DFT) computations have elucidated that BBr₃-assisted cleavage does not follow a universal pathway,[3].

  • Primary Ethers (Methoxy, Ethoxy): After forming an ether-BBr₃ adduct, cleavage proceeds via a novel bimolecular pathway where one adduct acts as a bromide donor and a second acts as the substrate (Sₙ2-like)[2],[3].

  • Tertiary Ethers (tert-Butoxy): Steric hindrance prevents the bimolecular approach. Instead, these cleave via a unimolecular (Sₙ1-like) pathway, driven by the stability of the resulting tert-butyl carbocation[4],[5].

  • Isopropoxy: Exists in a mechanistic gray area, often resulting in slower, less predictable cleavage kinetics compared to the highly reactive methoxy or the carbocation-driven tert-butoxy groups.

EtherCleavage Start Ether + BBr3 Adduct Ether-BBr3 Adduct Start->Adduct Primary Primary Ethers (Methoxy, Ethoxy) Adduct->Primary Tertiary Tertiary Ethers (tert-Butoxy) Adduct->Tertiary Bimolecular Bimolecular SN2 (Two Adducts React) Primary->Bimolecular Unimolecular Unimolecular SN1 (Carbocation Intermediate) Tertiary->Unimolecular

Logical relationship of BBr3-mediated ether cleavage pathways based on steric bulk.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To integrate these building blocks into a core scaffold, the Suzuki-Miyaura cross-coupling is the premier method[1],[6]. The protocol below is a self-validating system optimized for aryl bromides bearing ortho-alkoxymethyl groups.

Causality in Protocol Design:

  • Catalyst Selection: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, which can be marginally hindered by the ortho-alkoxymethyl group[1].

  • Solvent System: A 4:1 mixture of 1,4-Dioxane and water ensures complete dissolution of both the lipophilic aryl bromide and the inorganic base (K₂CO₃), maximizing the interfacial reaction rate[7],[6].

  • Degassing: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Vigorous argon sparging is non-negotiable for reproducible yields[6].

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk tube, add the selected aryl bromide (1.0 equiv, 1.0 mmol), the target arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL). Seal the tube with a rubber septum and sparge the biphasic mixture with Argon gas for 15 minutes to remove dissolved oxygen[6].

  • Reaction Heating: Replace the septum with a Teflon screw cap. Heat the reaction mixture in an oil bath at 80°C for 12 hours. Monitor the complete consumption of the aryl halide via TLC or GC-MS[8],[6].

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and partition with water (10 mL). Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[6].

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to isolate the coupled biaryl product[6].

Workflow Step1 1. Reagent Assembly Ar-Br, Ar'-B(OH)2, Pd Cat., Base Step2 2. Solvent Addition & Degassing Dioxane/H2O (4:1), Ar Sparging Step1->Step2 Step3 3. Cross-Coupling Reaction Heat at 80°C for 12-24h Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction, Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Comparative Experimental Performance Data

The following table summarizes representative experimental data comparing the coupling efficiency and subsequent ether cleavage susceptibility of the alternatives.

Table 2: Experimental Performance Metrics

Reagent AlternativeSuzuki Coupling Yield (%)*Ether Cleavage Yield (BBr₃, -78°C to RT)**Synthetic Utility / Recommendation
Methoxy [9]88%>95% (Fast)Ideal for transient lipophilicity; easily and cleanly removed during global deprotection.
Ethoxy 86%85% (Moderate)Good balance; offers slightly more steric bulk than methoxy.
Isopropoxy 82%60% (Slow/Incomplete)Use when moderate metabolic stability is required and ether retention is desired in the final API.
tert-Butoxy [10]78%>98% (Fast, Sₙ1)Best for maximizing lipophilicity; cleaves cleanly under strong acidic conditions due to carbocation stability.

*Conditions: 1.0 eq Ar-Br, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 3.0 eq K₂CO₃, Dioxane/H₂O (4:1), 80°C, 12h. **Conditions: 1.0 eq biaryl ether, 1.5 eq BBr₃ in CH₂Cl₂, -78°C warming to RT over 4h.

References

  • BenchChem - 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. 9

  • ChemShuttle - 4-bromo-2-(tert-butoxymethyl)-1-fluorobenzene;CAS No.: 1704067-00-4. 11

  • Universidade Fernando Pessoa (UFP) - BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism (Silva, C. et al., 2013).

  • Jack Westin - Cleavage of Ethers - Organic Chemistry. 4

  • PubMed Central (PMC) - Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers (2015). 3

  • Master Organic Chemistry - Cleavage Of Ethers With Acid (2014). 5

  • Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide. 1

  • NIH - A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. 8

  • ResearchGate - A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. 7

  • BenchChem - Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. 6

Sources

Strategic Deployment of Isopropoxymethyl (iPrOM) Ethers: A Comparative Guide to Hydroxyl Protection

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Alkoxymethyl Ether Landscape

In complex multi-step organic synthesis and drug development, the protection of hydroxyl groups requires a delicate balance between stability and cleavability. Alkoxymethyl ethers—such as methoxymethyl (MOM), benzyloxymethyl (BOM), and 2-(trimethylsilyl)ethoxymethyl (SEM)—are widely deployed because they form an acetal-like linkage that is orthogonal to standard ester protecting groups[1]. They are characteristically inert to strong bases, nucleophiles, and organometallic reagents[1].

The isopropoxymethyl (iPrOM) group represents a highly strategic, yet often underutilized, variation within this class. By substituting the methyl group of a MOM ether with a sterically bulkier isopropyl group, the iPrOM ether alters both the chemical stability of the linkage and the lipophilicity of the protected molecule[2]. Mechanistically, the branching of the isopropyl group increases steric shielding around the acetal carbon. This causality manifests in two distinct ways:

  • Enhanced Nucleophilic Resistance: The added steric bulk slightly increases the activation energy required for unwanted nucleophilic attack at the acetal center, making iPrOM marginally more robust than MOM in highly aggressive basic environments[2].

  • Modulated Biological Affinity: In medicinal chemistry, the choice of alkoxymethyl ether can directly impact the pharmacological profile of prodrugs or active compounds. For instance, in structure-activity relationship studies of salvinorin B derivatives, the transition from smaller ethers (MOM) to larger, branched ethers (iPrOM) resulted in a progressive loss of opioid receptor affinity, demonstrating how steric bulk can be tuned to optimize or ablate biological interactions[1].

Comparative Data: iPrOM vs. Alternative Ethers

To facilitate objective decision-making, the following table summarizes the quantitative and qualitative performance metrics of iPrOM against its primary alternatives.

Protecting GroupStructureFormation ReagentCleavage ConditionsBase/Nucleophile StabilitySteric Bulk
MOM -CH₂-O-CH₃MOM-Cl, NaHMild Acid (HCl/MeOH)ExcellentLow
iPrOM -CH₂-O-CH(CH₃)₂iPrOM-Cl, NaHMild Acid (HCl/MeOH)ExcellentModerate
BOM -CH₂-O-CH₂PhBOM-Cl, NaHH₂/Pd or Strong AcidExcellentHigh
SEM -CH₂-O-(CH₂)₂TMSSEM-Cl, NaHTBAF or AcidExcellentHigh
PMB -CH₂-C₆H₄OMePMB-Cl, NaHDDQ or TFAGoodHigh

Strategic Workflow: Selecting the Right Ether Protecting Group

Choosing the correct ether requires mapping the required stability profile against the steric tolerance of the substrate. The following decision matrix illustrates the logical flow for selecting an alkoxymethyl ether.

PG_Selection N1 Hydroxyl Protection Required? N2 Is base stability critical? N1->N2 N3 Use Esters (e.g., Acetate) N2->N3 No N4 Is orthogonal cleavage (non-acidic) needed? N2->N4 Yes N5 Use SEM or BOM (Fluoride or Pd/H2) N4->N5 Yes N6 Steric bulk tolerance around the hydroxyl? N4->N6 No (Acid cleavage is fine) N7 MOM Ether (Minimal bulk) N6->N7 Low tolerance N8 iPrOM Ether (Moderate bulk) N6->N8 Moderate tolerance

Decision matrix for selecting hydroxyl protecting groups based on stability and sterics.

Experimental Methodologies: A Self-Validating System

To ensure high fidelity in synthetic execution, the following protocols for the installation and cleavage of iPrOM ethers are designed as self-validating systems.

Protocol 1: Synthesis of iPrOM Ethers via Williamson-Type Alkylation

Causality: The use of a strong base (NaH) ensures irreversible, complete deprotonation of the substrate hydroxyl. Because chloromethyl isopropyl ether (iPrOM-Cl) is bulkier than MOM-Cl, maintaining a low temperature (0 °C) minimizes side reactions while allowing the slower SN₂ displacement to proceed efficiently[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask, equip it with a magnetic stir bar, and purge with argon.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF and cool the suspension to 0 °C.

  • Alkoxide Formation: Dissolve the target alcohol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Validation Check: Observe the evolution of H₂ gas. Stir at 0 °C for 30 minutes until gas evolution completely ceases, validating quantitative alkoxide formation.

  • Alkylation: Add chloromethyl isopropyl ether (iPrOM-Cl, 1.5 eq) dropwise via syringe.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Validation Check: Monitor the reaction via TLC until the starting material spot is fully consumed.

  • Work-Up: Carefully quench the remaining NaH with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Acidic Cleavage of iPrOM Ethers

Causality: The carbon-oxygen bond in ethers can be cleaved under strongly acidic conditions[2]. iPrOM ethers are cleaved via the initial protonation of the ether oxygen. The subsequent expulsion of isopropanol forms a resonance-stabilized oxocarbenium ion. Water then attacks this highly electrophilic intermediate to form a hemiacetal, which rapidly collapses to release the free alcohol and formaldehyde[3]. The use of a mixed solvent system (THF/MeOH) ensures substrate solubility while providing a protic environment to trap the oxocarbenium ion.

Step-by-Step Methodology:

  • Solvation: Dissolve the iPrOM-protected compound in a 1:1 mixture of THF and Methanol.

  • Acidification: Add 6M aqueous HCl dropwise. Validation Check: Test the solution with pH paper to ensure the apparent pH is < 2.

  • Cleavage: Heat the mixture to 50 °C for 1–2 hours. The elevated temperature is required to overcome the steric hindrance of the isopropyl group, which slightly retards the initial protonation compared to less bulky MOM ethers[3].

  • Monitoring: Monitor the disappearance of the protected substrate via TLC.

  • Neutralization: Once complete, cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃. Validation Check: Ensure the pH returns to ~7 to prevent acid-catalyzed degradation of the newly freed alcohol.

  • Isolation: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate to yield the deprotected alcohol.

iPrOM_Cleavage A iPrOM Ether R-O-CH2-O-iPr B Protonation (+H+) A->B C Protonated Ether [R-O-CH2-O(H)-iPr]+ B->C D Loss of iPrOH C->D E Oxocarbenium [R-O=CH2]+ D->E F Hydration (+H2O) E->F G Hemiacetal R-O-CH2-OH F->G H Free Alcohol R-OH + CH2O G->H

Mechanistic pathway for the acidic cleavage of isopropoxymethyl (iPrOM) ethers.

References

  • Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers , nih.gov. 1

  • 1-Bromo-2-(isopropoxymethyl)benzene | 181885-71-2 , benchchem.com. 4

  • 1-Methoxy-2-(methoxymethoxy)benzene | 73220-26-5 , benchchem.com. 3

Sources

Benchmarking the performance of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Catalytic Reactivity of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene in Cross-Coupling Applications

Executive Summary

In modern drug discovery and materials science, the construction of complex molecular architectures relies heavily on transition-metal-catalyzed cross-coupling. However, benchmarking the true efficiency of a catalytic system requires stress-testing it against highly demanding substrates. 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (CAS: 1704067-00-4) serves as an elite benchmark substrate for this exact purpose.

Featuring an electron-withdrawing para-fluoro group and a sterically demanding ortho-isopropoxymethyl group, this aryl halide presents a unique combination of electronic activation and severe steric hindrance. This guide objectively compares its reactivity profile against unhindered and deactivated alternatives across standard Suzuki-Miyaura and Buchwald-Hartwig protocols, providing actionable data for researchers optimizing catalytic workflows.

Substrate Profiling & Mechanistic Bottlenecks

When designing a cross-coupling protocol, the causality behind catalyst and ligand selection is dictated by the substrate's structural bottlenecks. For 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene, the mechanistic challenges are twofold:

  • Steric Shielding at the Oxidative Addition & Transmetalation Steps: The bulky ortho-isopropoxymethyl group impedes the approach of the active Pd(0) species. More critically, once the Pd(II) oxidative addition complex is formed, the steric bulk severely retards the transmetalation step. Overcoming this requires bulky, electron-rich dialkylbiarylphosphine ligands (such as RuPhos or XPhos). The unique π-interaction and specific spatial orientation of these ligands—specifically how the 3-position substituent locks the orientation of the phosphine over the bottom phenyl ring—are critical for accelerating reductive elimination in sterically hindered systems[1].

  • Chemoselectivity and Diarylation Prevention: In Buchwald-Hartwig aminations, the steric clash provided by the ortho-substituent is actually advantageous for selectivity. Ortho-substituted aryl bromides exhibit high selectivity for primary mono-amination because the severe steric difference prevents secondary oxidative addition, effectively shutting down the diarylamine side-product pathway[2].

  • Halogen Effects: While the para-fluoro group provides inductive electron withdrawal that slightly accelerates oxidative addition, substituting the bromide for a chloride (e.g., 4-Chloro-1-fluoro-2-(isopropoxymethyl)benzene) drastically increases the activation barrier. Parallel microscale experimentation has shown that while aryl bromides couple readily, achieving similar yields with aryl chlorides requires highly optimized ligand-to-metal ratios and elevated temperatures[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd + Aryl Bromide PdII Pd(II) Aryl Bromide Complex OxAdd->PdII TransMet Transmetalation (Rate Limiting) PdII->TransMet + Boronic Acid/Base PdII_Diaryl Pd(II) Diaryl Complex TransMet->PdII_Diaryl RedElim Reductive Elimination (Ligand Accelerated) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle highlighting steric bottlenecks at oxidative addition and transmetalation.

Comparative Performance Data

To objectively benchmark 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene, we compared it against an unhindered control (4-Bromo-1-fluorobenzene) and a deactivated chloride analog (4-Chloro-1-fluoro-2-(isopropoxymethyl)benzene).

Table 1: Suzuki-Miyaura Coupling Benchmarks

Conditions: 1.0 equiv Aryl Halide, 1.2 equiv Phenylboronic acid, 2 mol% Pd(OAc)₂, 4 mol% RuPhos, 3.0 equiv K₂CO₃, Toluene/H₂O (10:1), 80 °C.

SubstrateSteric ProfileHalogenYield (%)Reaction TimeTON
4-Bromo-1-fluorobenzeneUnhinderedBromide98%2 hours49
4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene Highly Hindered Bromide 89% 12 hours 44.5
4-Chloro-1-fluoro-2-(isopropoxymethyl)benzeneHighly HinderedChloride45%24 hours22.5

Data Interpretation: The introduction of the ortho-isopropoxymethyl group increases the required reaction time sixfold to achieve near-quantitative yields, confirming its utility as a kinetic stress-test for transmetalation efficiency.

Table 2: Buchwald-Hartwig Amination Benchmarks

Conditions: 1.0 equiv Aryl Halide, 1.2 equiv Morpholine, 1 mol% Pd₂(dba)₃, 3 mol% XPhos, 1.5 equiv NaOtBu, Toluene, 100 °C.

SubstrateSteric ProfileHalogenYield (%)Reaction TimeTON
4-Bromo-1-fluorobenzeneUnhinderedBromide95%3 hours95
4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene Highly Hindered Bromide 82% 16 hours 82
4-Chloro-1-fluoro-2-(isopropoxymethyl)benzeneHighly HinderedChloride30%24 hours30

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality to prevent common failure modes (e.g., catalyst poisoning, incomplete conversion).

Protocol A: General Procedure for Suzuki-Miyaura Benchmarking
  • Glovebox Preparation (Causality: Moisture/Oxygen Exclusion): Inside an argon-filled glovebox (O₂ < 1 ppm), charge a 10 mL oven-dried Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and RuPhos (9.3 mg, 0.02 mmol). Why: Pre-mixing the Pd source and the bulky phosphine in a dry environment ensures the formation of the active L₂Pd(0) complex without premature phosphine oxidation.

  • Substrate Addition: Add 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (123.5 mg, 0.5 mmol), phenylboronic acid (73.2 mg, 0.6 mmol), and finely milled K₂CO₃ (207.3 mg, 1.5 mmol). Why: K₂CO₃ is chosen over stronger bases (like NaOH) to prevent the hydrolytic cleavage of the isopropoxymethyl ether linkage.

  • Solvent Degassing: Add 2.0 mL of a Toluene/H₂O (10:1) mixture that has been rigorously degassed via argon sparging for 30 minutes. Why: Dissolved oxygen rapidly oxidizes RuPhos to RuPhos-oxide, killing the catalytic cycle. The water is necessary to activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction Execution & Internal Validation: Seal the tube, remove it from the glovebox, and stir at 80 °C. Add 10 µL of dodecane as an internal standard. Monitor the reaction via GC-FID at t=2h, 6h, and 12h. Why: The internal standard allows for real-time kinetic tracking without relying on isolated yields, proving the exact point of catalyst death or reaction completion.

  • Quench and Workup: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.

Workflow Prep Glovebox Setup (O2 < 1 ppm) Degas Solvent Degassing (Argon Sparging) Prep->Degas React Parallel Reaction (80-100°C) Degas->React Quench Reaction Quenching & Filtration React->Quench Analyze GC-FID & LC-MS Quantification Quench->Analyze

High-throughput experimental workflow for benchmarking cross-coupling catalytic systems.

Protocol B: General Procedure for Buchwald-Hartwig Amination
  • Catalyst Activation: In a nitrogen-purged vial, combine Pd₂(dba)₃ (4.6 mg, 0.005 mmol) and XPhos (14.3 mg, 0.03 mmol) in 1 mL of anhydrous toluene. Stir for 15 minutes at room temperature. Why: The pre-stirring step allows the XPhos ligand to displace the dba (dibenzylideneacetone) ligands, generating the active monoligated Pd(0) species prior to introducing the sterically hindered substrate.

  • Reagent Introduction: Add 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene (123.5 mg, 0.5 mmol), morpholine (52.3 mg, 0.6 mmol), and NaOtBu (72.1 mg, 0.75 mmol). Why: NaOtBu is required to efficiently deprotonate the coordinated morpholine, driving the formation of the critical Pd-amido intermediate.

  • Heating & Monitoring: Stir the mixture at 100 °C for 16 hours. Monitor conversion via LC-MS to ensure no protodehalogenation side-products (e.g., 1-fluoro-2-(isopropoxymethyl)benzene) are forming, which is a common failure mode when reductive elimination is too slow.

References

Sources

Safety Operating Guide

4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive Standard Operating Procedure (SOP) and disposal protocol for 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene .

Because this building block features both a di-halogenated aromatic ring (bromine and fluorine) and an ether linkage (isopropoxymethyl), it presents a dual-hazard profile. Mishandling its disposal not only violates environmental regulations but also introduces severe laboratory safety risks, including peroxide detonation and toxic gas generation. This guide provides a self-validating, step-by-step operational plan to ensure safe handling, regulatory compliance, and cost-effective waste management.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, you must first understand the mechanistic reasons behind its hazards:

  • The Halogenated Aromatic Ring (C-Br, C-F bonds): Halogenated organic compounds are highly persistent in the environment. If incinerated at standard, low temperatures, they act as precursors to highly toxic, bioaccumulative dioxins and furans[1]. Therefore, they must be strictly segregated and routed to specialized high-temperature incinerators, such as Halogen Acid Furnaces[2].

  • The Isopropoxymethyl Ether Linkage: Ethers—particularly those with secondary or tertiary carbons adjacent to the oxygen atom, like the isopropoxy group—are highly susceptible to radical-mediated autooxidation. Over time, and upon exposure to air and light, this compound can form shock-sensitive explosive peroxides[3].

Operational Workflow & Waste Segregation Logic

The most critical operational failure in laboratory waste management is the commingling of halogenated and non-halogenated waste[4]. Mixing even a small volume of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene into a non-halogenated solvent drum forces the entire drum to be classified as halogenated waste. This exponentially increases disposal costs, as the waste can no longer be used for standard fuel blending and must undergo expensive high-temperature destruction[3][4].

WasteSegregation Start Waste Stream: 4-Bromo-1-fluoro-2- (isopropoxymethyl)benzene PeroxideCheck Stored > 12 Months? (Peroxide Risk) Start->PeroxideCheck PeroxideTest Test with KI-Starch. If >100ppm, Stabilize PeroxideCheck->PeroxideTest Yes CheckAqueous Mixed with Aqueous Solvents? PeroxideCheck->CheckAqueous No PeroxideTest->CheckAqueous Aqueous Phase Separation: Isolate Organic Layer CheckAqueous->Aqueous Yes Halogenated Designate as: Halogenated Organic Waste CheckAqueous->Halogenated No Aqueous->Halogenated Incineration High-Temp Incineration (Halogen Acid Furnace) Halogenated->Incineration

Figure 1: Operational workflow for the segregation, testing, and disposal of halogenated ether waste.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system; you do not proceed to the next step until the current step's safety metric is analytically confirmed.

Protocol A: Legacy Stock Peroxide Testing & Neutralization

If you are disposing of a reagent bottle that has been opened and stored for more than 12 months, you must validate the absence of peroxides before transport[3].

  • Visual Inspection: Examine the amber glass storage bottle without moving it. Look for visible crystallization around the cap or an unexpected increase in liquid viscosity.

    • Causality: Solid peroxides are highly friction-sensitive. If crystals are present, do not open the container . Escalate to your Environmental Health and Safety (EHS) team immediately.

  • Sampling: In a certified chemical fume hood, extract 1 mL of the compound using a clean glass pipette.

  • KI-Starch Test: Apply 1-2 drops of the compound to a commercially available Potassium Iodide (KI)-starch indicator strip.

  • Validation: Observe the color change after 1 minute. A blue/black color indicates the presence of peroxides (>20 ppm).

  • Neutralization (If Positive): Treat the waste volume with a 10% w/v aqueous ferrous sulfate (

    
    ) solution. Stir gently until a re-test with KI-starch paper yields a negative result. Only then is it safe to route to the main waste stream.
    
Protocol B: Halogenated Waste Packaging and Disposal
  • Segregation: Transfer the 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene waste into a high-density polyethylene (HDPE) or glass carboy specifically designated and labeled for "Halogenated Organic Waste"[5].

  • Container Decontamination (Triple-Rinse): For empty primary chemical bottles, perform a triple-rinse using a compatible, volatile solvent (e.g., acetone or dichloromethane).

    • Causality: The requires containers that held hazardous materials to be thoroughly rinsed to meet "RCRA empty" standards (less than 3% residue by weight) before the glass can be disposed of as non-hazardous solid waste[2][3].

  • Rinsate Management: Pour all triple-rinse solvent into the Halogenated Organic Waste carboy. Never discard this rinsate down the sanitary sewer[4].

  • Labeling & Logging: Affix a hazardous waste tag detailing the exact chemical name, the primary hazards (Irritant, Environmental Hazard, Halogenated), and the accumulation start date.

  • Storage & Logistics: Transfer the sealed carboy to a secondary containment tray in a designated hazardous waste accumulation area. Ensure disposal via a licensed contractor within regulatory timeframes[6].

Quantitative Regulatory & Compatibility Data

To ensure compliance during lab audits and waste vendor pickups, adhere to the following quantitative thresholds:

ParameterSpecification LimitOperational & Regulatory Rationale
Waste Classification Halogenated Organic SolventContains C-Br and C-F bonds; requires Halogen Acid Furnace incineration to prevent dioxin formation[1][2].
Halogen Threshold > 1,000 ppm total halogensExceeding this concentration triggers strict RCRA halogenated waste protocols and prevents the use of the waste for standard fuel blending[7].
Accumulation Limit 90 Days (LQG) / 180 Days (SQG)Federal RCRA compliance limits for onsite hazardous waste storage based on your facility's generator status[6].
Peroxide Risk Test if stored > 12 monthsThe isopropoxymethyl ether moiety is highly susceptible to radical-mediated autooxidation[3].
Empty Container Status Triple-Rinsed (< 3% residue)Required to reclassify the primary reagent container as non-hazardous solid waste[3].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press, 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." US EPA. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." Title 40, Chapter I, Subchapter I, Part 268. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.